molecular formula C16H19N3O5S B7806342 Cefalexin;Cephacillin

Cefalexin;Cephacillin

Cat. No.: B7806342
M. Wt: 365.4 g/mol
InChI Key: AVGYWQBCYZHHPN-UHFFFAOYSA-N
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Description

Historical Trajectory of Cephalosporin (B10832234) Antibiotic Discovery and Development

The story of cephalosporins begins in 1945 with the Italian scientist Giuseppe Brotzu. wikipedia.orgresearchgate.net He isolated a fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall in Sardinia and observed its antibiotic properties. wikipedia.orgresearchgate.netwikipedia.org This fungus was found to produce substances effective against Salmonella typhi, the causative agent of typhoid fever. wikipedia.org

Subsequent research by Sir Edward Abraham and Guy Newton at the University of Oxford led to the isolation of Cephalosporin C in 1953. oup.comnih.gov While not potent enough for direct clinical use, the discovery of its nucleus, 7-aminocephalosporanic acid (7-ACA), was a breakthrough. wikipedia.orgwikipedia.orgnih.gov This core structure, analogous to the 6-aminopenicillanic acid (6-APA) of penicillins, provided the foundation for the synthesis of numerous semi-synthetic cephalosporins with enhanced antibacterial activity. wikipedia.orgnih.gov The first cephalosporin, cefalotin (cephalothin), was launched by Eli Lilly and Company in 1964. wikipedia.org

The development of cephalosporins is often categorized into generations, reflecting their evolving spectrum of activity. wikipedia.orgijesir.org Generally, as the generations progress from first to third, there is an increase in activity against Gram-negative bacteria and a decrease in activity against Gram-positive bacteria. wikipedia.org The fourth generation saw a return to a more balanced spectrum. wikipedia.org

Positioning of Cefalexin within First-Generation Cephalosporin Research

Cefalexin was developed in 1967 and introduced to the market in 1969. wikipedia.orgmdpi.com As a first-generation cephalosporin, it is characterized by its effectiveness against Gram-positive cocci, such as Staphylococcus and Streptococcus species, and some Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. ijesir.orgauctoresonline.org

The key innovation of Cefalexin was its oral bioavailability. asm.org This was a significant advantage over many earlier β-lactam antibiotics that required parenteral administration. The chemical structure of first-generation cephalosporins like Cefalexin is relatively simple, often featuring a single methyl group at the C-3 position of the dihydrothiazine ring. wikipedia.org The synthesis of Cefalexin involves attaching a D-α-amino-α-phenylacetamido side chain to the 7-ACA nucleus. asm.org This specific side chain contributes to its antibacterial spectrum and oral absorption characteristics.

Current Research Landscape and Future Directions in Cefalexin Science

Despite being a well-established antibiotic, research on Cefalexin continues. A major focus of current research is combating the growing threat of antibiotic resistance. Bacteria can develop resistance to Cefalexin through mechanisms such as the production of β-lactamase enzymes, which inactivate the drug by hydrolyzing its β-lactam ring. wikipedia.orgauctoresonline.org

Recent studies have explored the impact of Cefalexin on the gut microbiota, with findings suggesting that its narrower spectrum of activity may result in a lower propensity to induce Clostridioides difficile infection (CDI) compared to broader-spectrum cephalosporins. oup.comnih.gov

Future research directions for Cefalexin include:

Formulation Enhancements: Developing new formulations, such as slow-release and pediatric-friendly versions, to improve patient compliance and therapeutic outcomes. marketresearchintellect.com

Combination Therapies: Investigating the use of Cefalexin in combination with other antibiotics to enhance efficacy and overcome resistance. marketresearchintellect.comresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Further studies to optimize dosing regimens based on a deeper understanding of its PK/PD properties in various patient populations. mdpi.com

Antimicrobial Stewardship: Research into the most appropriate and judicious use of Cefalexin to preserve its efficacy for future generations. researchgate.netnih.gov

The enduring relevance of Cefalexin is highlighted by its continued widespread use and its inclusion on the World Health Organization's List of Essential Medicines. wikipedia.org Ongoing scientific inquiry ensures that this foundational antibiotic remains a valuable tool in the fight against bacterial infections.

Interactive Data Table: Key Milestones in Cephalosporin and Cefalexin History

YearEventSignificanceReference(s)
1945Giuseppe Brotzu isolates Cephalosporium acremonium.Discovery of the source of cephalosporin antibiotics. wikipedia.orgresearchgate.net
1953Isolation of Cephalosporin C by Abraham and Newton.Identification of the first cephalosporin compound. oup.comnih.gov
1964Launch of Cefalotin (cephalothin).The first commercially available cephalosporin antibiotic. wikipedia.org
1967Development of Cefalexin.Creation of an orally active first-generation cephalosporin. wikipedia.orgmdpi.com
1969Cefalexin first marketed.Introduction of Cefalexin into clinical practice. wikipedia.orgmdpi.com
1970Cefalexin approved by the U.S. FDA.Official recognition of its therapeutic use. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYWQBCYZHHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivations of Cefalexin

Enzymatic Synthesis Pathways and Process Engineering

The enzymatic synthesis of Cefalexin represents a significant advancement over conventional chemical methods, offering milder reaction conditions and improved environmental compatibility. This approach primarily utilizes Penicillin G Acylase (PGA) to catalyze the condensation of a β-lactam nucleus with an acyl donor.

Mechanistic Studies of Penicillin G Acylase (PGA) Catalysis in Cefalexin Formation

The enzymatic production of Cefalexin is a kinetically controlled synthesis (KCS) process catalyzed by Penicillin G Acylase. The reaction involves the coupling of the β-lactam nucleus, 7-aminodeacetoxycephalosporanic acid (7-ADCA), which acts as the nucleophile, with an activated acyl donor, typically D-phenylglycine methyl ester (PGME).

The catalytic mechanism proceeds through a two-step process. First, the acyl donor (PGME) reacts with the enzyme to form a covalent acyl-enzyme intermediate, releasing methanol (B129727). In the second step, this intermediate can be attacked by one of two competing nucleophiles:

Aminolysis: The amino group of 7-ADCA attacks the acyl-enzyme complex, leading to the formation of the desired product, Cefalexin.

Hydrolysis: A water molecule attacks the acyl-enzyme complex, resulting in the hydrolysis of the acyl donor to D-phenylglycine (PG), an undesired byproduct.

Optimization of Reaction Parameters for Enzymatic Synthesis

To maximize the yield and productivity of enzymatic Cefalexin synthesis, rigorous optimization of various reaction parameters is essential. These parameters significantly influence enzyme activity, stability, and the equilibrium of the competing synthesis and hydrolysis reactions.

Substrate concentration is a critical factor in the kinetically controlled synthesis of Cefalexin. High substrate concentrations are generally favored as they can increase the reaction rate and shift the equilibrium towards synthesis by reducing water activity. However, the low aqueous solubility of 7-ADCA presents a significant challenge. Research has shown that the presence of PGME can enhance the solubility of 7-ADCA, allowing for reactions to be conducted at higher concentrations. tribal.gov.in

The molar ratio of the acyl donor (PGME) to the nucleophile (7-ADCA) is another key parameter. An excess of PGME is typically used to drive the reaction towards Cefalexin formation and maximize the conversion of the more expensive 7-ADCA. A molar ratio of 3:1 (PGME:7-ADCA) has been identified as optimal in several studies, as further increasing the excess of the acyl donor does not significantly improve the yield. ucsc.clucsc.cl While a high PGME concentration boosts 7-ADCA conversion, it can also lead to substrate inhibition and increased rates of PGME hydrolysis, necessitating a careful balance. ucsc.cl

ParameterConditionOutcomeReference(s)
Substrate Concentration High (e.g., 200 mM 7-ADCA, 600 mM PGME)Increased productivity; Reduced water activity favors synthesis over hydrolysis. ucsc.cl
Molar Ratio (PGME:7-ADCA) 3:1Considered optimal for maximizing Cefalexin productivity and 7-ADCA conversion. ucsc.clucsc.clnih.gov
7-ADCA Solubility Low in aqueous mediaA limiting factor for productivity. tribal.gov.in
Effect of PGME on 7-ADCA Presence of PGMEEnhances the solubility of 7-ADCA, allowing for higher reaction concentrations. tribal.gov.in

Temperature and pH are crucial parameters that directly affect the activity and stability of Penicillin G Acylase, as well as the rates of the competing synthesis and hydrolysis reactions.

The optimal pH for Cefalexin synthesis is typically in the range of 6.5 to 7.5. ucsc.clucsc.cl The pH affects the ionization state of the substrates and the enzyme's active site, which is critical for catalytic activity. While a slightly alkaline pH can improve the solubility of 7-ADCA, it can also favor the competing hydrolysis reactions. Therefore, maintaining the pH within the optimal range is essential for maximizing the S/H ratio and achieving high product yields. The optimal pH can also be influenced by the presence of organic cosolvents. researchgate.net

ParameterOptimal Range/ConditionRationale/EffectReference(s)
Temperature Low (e.g., 0°C - 14°C)Suppresses hydrolysis reactions more than the synthesis reaction, leading to higher yields. ucsc.clnih.gov
pH 6.5 - 7.5Balances enzyme activity, substrate ionization, and substrate solubility while minimizing hydrolysis. ucsc.clucsc.cl

To further enhance the efficiency of enzymatic Cefalexin synthesis, various medium engineering strategies have been employed, including the use of organic cosolvents and aqueous two-phase systems (ATPS).

Organic Cosolvents: The addition of water-miscible organic solvents, such as ethylene (B1197577) glycol, has been shown to significantly improve Cefalexin yield. ucsc.clucsc.cl These cosolvents reduce the water activity in the reaction medium, which directly disfavors the water-dependent hydrolysis reactions of PGME and Cefalexin. researchgate.net The presence of ethylene glycol has a more pronounced effect on increasing the activation energies of the hydrolysis reactions compared to the synthesis reaction, thereby improving the S/H ratio. ucsc.cl In some studies, the use of 50% (v/v) ethylene glycol resulted in a substantial increase in Cefalexin yield, reaching over 97% at low temperatures. ucsc.cl

StrategyComponents/SystemMechanism of EnhancementExample OutcomeReference(s)
Organic Cosolvents Ethylene Glycol (EG)Reduces water activity, suppressing hydrolysis reactions. Increases activation energy for hydrolysis more than for synthesis.Yield increased to 97.6% in 50% EG at 0°C. ucsc.clucsc.cl
Aqueous Two-Phase Systems (ATPS) PEG 400 / Magnesium Sulfate (B86663)In situ removal of Cefalexin from the enzyme-containing phase, preventing its hydrolysis.Yield increased from 21% (aqueous) to 60% (ATPS). ucsc.clresearchgate.net

Enzyme Immobilization and Biocatalyst Stability Studies

For the industrial-scale application of enzymatic Cefalexin synthesis, the use of free enzymes is often economically unfeasible due to difficulties in recovery and reuse. Enzyme immobilization provides a solution by confining the enzyme to a solid support, which facilitates easy separation from the reaction mixture and enhances its operational stability. scielo.brnih.gov

Penicillin G Acylase has been successfully immobilized on a variety of supports, including natural polymers like chitosan (B1678972) and agarose, as well as synthetic materials such as macroporous polymer beads and functionalized magnetic nanoparticles. scielo.brkpi.uafrontiersin.org The choice of support and immobilization method (e.g., covalent attachment, cross-linking) is crucial as it affects the enzyme's activity, stability, and resistance to changes in temperature and pH. scielo.brresearchgate.net

Immobilization often leads to enhanced thermal and pH stability compared to the free enzyme. For instance, PGA immobilized on glutaraldehyde-activated chitosan showed a 2.7 to 4.9-fold increase in stability at 50°C. scielo.br Similarly, immobilization on magnetic nanoparticles raised the optimal operating temperature of PGA. plos.orgnih.gov

Support MaterialImmobilization MethodKey Stability/Reusability FindingReference(s)
Glutaraldehyde-activated ChitosanMultipoint Covalent Attachment4.9-fold more stable than the free enzyme at 50°C; exhibited a half-life of 40 hours. scielo.br
Magnetic NanoparticlesCovalent Binding via GlutaraldehydeRetained >90% of initial activity after 20 cycles; increased optimal temperature. nih.govplos.org
Sol-gel Magnetic Micro-particlesEntrapmentEstimated half-life of 133 hours during Cefalexin synthesis. nih.gov
Cross-Linked Enzyme Aggregates (CLEA)Carrier-free immobilizationShowed higher specific productivity compared to carrier-bound forms. tribal.gov.innih.gov
Operational Stability and Reusability of Immobilized Penicillin G Acylase

The enzymatic synthesis of Cefalexin, primarily catalyzed by Penicillin G Acylase (PGA), offers a greener and more efficient alternative to traditional chemical methods. A critical factor in the industrial feasibility of this enzymatic process is the operational stability and reusability of the biocatalyst. Immobilization of PGA onto solid supports is a key strategy to enhance its stability and facilitate its recovery and reuse.

Recent studies have demonstrated the successful immobilization of PGA on various materials, including magnetic α-Fe2O3/Fe3O4 heterostructure nanosheets. This immobilization not only improves the enzyme's structural integrity but also allows for easy separation from the reaction mixture using a magnetic field. Research has shown that immobilized PGA can retain a significant portion of its initial activity even after multiple reaction cycles. For instance, one study reported that immobilized PGA retained approximately 66% of its initial activity after 12 cycles of repetitive use. researchgate.net

The kinetic parameters of the immobilized enzyme are also a crucial aspect of its performance. The Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) are often compared between the free and immobilized forms of the enzyme to assess the impact of immobilization on its catalytic efficiency.

Table 1: Kinetic Parameters of Free vs. Immobilized Penicillin G Acylase

Enzyme Form Km (M) Vmax (μl/min)
Free PGA 0.0274 1.167
Immobilized PGA 0.1082 1.294

Data sourced from studies on PGA immobilized on magnetic heterostructure nanosheets. researchgate.net

The data indicates that while the affinity of the enzyme for its substrate may decrease upon immobilization (as suggested by the higher Km value), the maximum reaction velocity can be maintained or even slightly increased. Furthermore, immobilized PGA has been shown to exhibit greater thermal stability compared to its free counterpart, retaining its activity over a wider range of temperatures. researchgate.net

Strategies for Enzyme Recycling and Continuous Production

To further enhance the economic viability of enzymatic Cefalexin synthesis, strategies for enzyme recycling and continuous production are being actively explored. Continuous-flow processes, particularly those utilizing microfluidic devices, have emerged as a promising approach. capes.gov.br These systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, precise control over reaction parameters, and the potential for process automation.

One innovative strategy involves the use of an aqueous two-phase system (ATPS) within a microfluidic reactor. capes.gov.br This system allows for the in-situ extraction of the synthesized Cefalexin, while the enzyme is retained in a separate aqueous phase. This not only simplifies the downstream purification process but also enables the continuous recycling of the enzyme. In such a setup, a Cefalexin yield of 80% has been achieved in a continuous operation lasting for at least 5 hours. capes.gov.br

The design of these continuous-flow systems often incorporates a microcapillary reactor where the enzymatic reaction takes place, followed by a gravity settler for phase separation. The enzyme-containing phase can then be pumped back into the reactor, creating a closed-loop system for continuous production and enzyme recycling.

Alternative Enzymatic and Biotechnological Production Approaches

Beyond the well-established use of Penicillin G Acylase, researchers are investigating alternative enzymes and biotechnological pathways for Cefalexin production.

Cephalexin Synthesizing Enzyme (CSE) Purification and Characterization from Bacterial Strains (e.g., Gluconobacter oxydans)

An alternative enzyme, Cephalexin Synthesizing Enzyme (CSE), has been identified and characterized from bacterial strains such as Gluconobacter oxydans. nih.gov This enzyme directly catalyzes the synthesis of Cefalexin from D-phenylglycine methyl ester and 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). nih.gov

The purification of CSE from Gluconobacter oxydans has been achieved with a significant increase in specific activity. Detailed characterization of the purified enzyme has provided valuable insights into its properties.

**Table 2: Characteristics of Purified Cephalexin Synthesizing Enzyme (CSE) from *Gluconobacter oxydans***

Property Value
Purification Fold ~940-fold
Specific Activity 440 U/mg protein
Apparent Molecular Mass 68-70 kDa (monomer)
Isoelectric Point 7.1
Optimal pH 6.0 - 6.5
Thermal Stability Up to 40°C

Data obtained from studies on CSE from Gluconobacter oxydans ATCC 9324. nih.govresearchgate.net

Interestingly, the biosynthesis of CSE in G. oxydans is inducible by D-phenylglycine. nih.gov A notable characteristic of this enzyme is its inability to hydrolyze the synthesized Cefalexin, which is a significant advantage as it prevents product degradation and can lead to higher yields. nih.govresearchgate.net

Exploration of Biosynthesis Pathways in Microorganisms

Current scientific understanding indicates that Cefalexin is a semi-synthetic antibiotic. Its core structure, the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus, is derived from the fermentation of naturally produced Cephalosporin (B10832234) C. The biosynthesis of Cephalosporin C is a complex pathway found in certain fungi, such as Acremonium chrysogenum. This pathway involves multiple enzymatic steps and the genes encoding these enzymes are often clustered together in the fungal genome.

The subsequent conversion of Cephalosporin C to 7-ADCA and the final enzymatic acylation with a D-phenylglycine derivative to form Cefalexin is a multi-step process that is not known to occur as a complete de novo pathway in a single microorganism. Research efforts in this area are largely focused on optimizing the enzymatic steps that follow the initial fermentation, rather than identifying a complete natural biosynthesis pathway for Cefalexin itself.

Chemical Modifications and Novel Cefalexin Analogues

To address challenges such as antibiotic resistance and to improve the pharmacokinetic properties of Cefalexin, researchers are actively engaged in its chemical modification to create novel analogues.

Synthesis and Characterization of Amino Acid-Cefalexin Conjugates

One promising approach involves the synthesis of conjugates of Cefalexin with various amino acids. These modifications can influence the drug's solubility, membrane permeability, and interaction with bacterial targets. The synthesis of these conjugates typically involves creating an amide bond between the amino acid and a functional group on the Cefalexin molecule.

For example, new derivatives have been prepared by incorporating amino acid moieties, such as glycine, alanine, valine, and proline, linked through an amide bond to the α-amino group of Cefalexin. The chemical structures of these novel compounds are confirmed using techniques like IR spectroscopy and elemental analysis. Preliminary studies have shown that some of these amino acid-cefalexin conjugates possess significant antibacterial activities, with some demonstrating activity against problematic pathogens like P. aeruginosa and E. coli.

Formation and Structural Analysis of Pharmaceutical Salts of Cefalexin with Organic Counterions

The formation of pharmaceutical salts is a common strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, without altering its pharmacological activity. In the case of Cefalexin (CPX), novel pharmaceutical salts have been synthesized using organic counterions. The synthesis generally involves dissolving Cefalexin and the selected organic acids in an aqueous solution, followed by slow evaporation to facilitate crystallization. researchgate.netnih.gov

Three such novel salts were formed with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA), and 5-sulfosalicylic acid (SSA). researchgate.netnih.gov Structural analysis revealed that the formation of these salts occurs via proton transfer from the more acidic carboxylic or sulfonic acid group of the counterion to the amino group of the Cefalexin molecule. researchgate.netrsc.org

Single-crystal X-ray diffraction is a key technique used to elucidate the precise three-dimensional structure of these salts. These analyses show that the crystal structures are invariably hydrated and are stabilized by extensive networks of hydrogen bonding. researchgate.netnih.gov Specifically, N-H⋯O and O-H⋯O hydrogen bonds between the Cefalexin cation, the organic counterion anion, and water molecules are crucial in defining the packing and stability of the crystal lattice. researchgate.netrsc.org For instance, in the salt formed with 5-chlorosalicylic acid, the protonated amino group of Cefalexin forms a hydrogen bond with the phenolic hydroxyl group of the CSA molecule. nih.gov These studies demonstrate a viable method for expanding the range of solid forms of Cefalexin, which can be beneficial for formulation development. researchgate.netrsc.org

Cefalexin SaltMolecular FormulaCrystal SystemSpace Group
Cefalexin-2,6-dihydroxybenzoic acidCPX·DHBA·H₂OMonoclinicP2₁
Cefalexin-5-chlorosalicylic acid2CPX·2CSA·3H₂OMonoclinicC2
Cefalexin-5-sulfosalicylic acidCPX·SSA·4H₂OMonoclinicP2₁

Synthesis of Cefalexin-Metal Complexes and their Coordination Chemistry

Cefalexin's structure, containing multiple potential donor atoms, makes it an effective ligand for coordinating with various metal ions. The synthesis of Cefalexin-metal complexes has been explored to investigate their chemical properties and biological activities. researchgate.net The general method for preparing these complexes involves mixing Cefalexin with a metal(II) salt (such as chlorides of Mn, Co, Ni, Cu, Zn, Cd, or Hg) in a solvent like methanol. tandfonline.com The pH of the solution is often adjusted to a specific value (e.g., 8.0) to facilitate the reaction, which is then stirred at room temperature. tandfonline.com

Spectroscopic and physicochemical analyses are used to characterize the resulting complexes. tandfonline.comresearchgate.net Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR) spectra suggest that Cefalexin typically behaves as a monoanionic tridentate ligand. tandfonline.com Coordination is proposed to occur through the α-amino group of the acyl side chain, the carboxylate group, and a carbonyl group. tandfonline.comresearchgate.net

For example, complexes with the general formula [M(cepha)Cl]·nH₂O, where M can be Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), or Hg(II), have been synthesized and characterized. tandfonline.com In the case of certain zinc(II) and copper(II) complexes, ML₂ type complexes were found to be five-coordinate. nih.gov The geometry of the zinc(II) complex was suggested to be square-pyramidal. nih.gov The study of these metal complexes is significant as coordination can alter the properties of the parent drug. researchgate.netnih.gov It's noteworthy that some metal ions, like zinc, can interfere with the absorption of Cefalexin, a factor considered in therapeutic contexts but also relevant to its fundamental coordination chemistry. www.nhs.ukdrugs.comdrugs.comnih.gov

Metal IonExample Complex FormulaProposed GeometryCoordination Notes
Mn(II)[Mn(cepha)Cl]·nH₂OTetrahedralActs as a monoanionic tridentate ligand. tandfonline.com
Co(II)[Co(cepha)Cl]·nH₂OTetrahedralActs as a monoanionic tridentate ligand. tandfonline.com
Ni(II)[Ni(cepha)Cl]·nH₂OTetrahedralActs as a monoanionic tridentate ligand. tandfonline.com
Cu(II)[Cu(cepha)Cl]·nH₂OTetrahedralActs as a monoanionic tridentate ligand. tandfonline.com
Zn(II)Zn(CEX)₂(H₂O)Square-pyramidalFive-coordinate, ML₂ type complex. nih.govnih.gov
Cd(II)[Cd(cepha)Cl]·nH₂OTetrahedralActs as a monoanionic tridentate ligand. tandfonline.com
Hg(II)[Hg(cepha)Cl]·nH₂OTetrahedralActs as a monoanionic tridentate ligand. tandfonline.com

Isotope-Labeled Cefalexin Synthesis for Research Applications (e.g., Cefalexin-d5)

Isotope labeling is a critical technique in pharmaceutical research, primarily used for tracking a drug's metabolic fate and for quantification in bioanalytical assays. nuvisan.com Cefalexin-d5 is a stable isotope-labeled version of Cefalexin where five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612). medchemexpress.comsynzeal.com

The synthesis of deuterated compounds involves incorporating heavy isotopes of elements like hydrogen into the molecule. medchemexpress.com While specific, detailed synthetic pathways for Cefalexin-d5 are proprietary, the general approach for creating such labeled molecules can involve late-stage chemical synthesis from a deuterated parent compound or building the molecule from deuterated precursors. hyphadiscovery.com The introduction of deuterium strengthens the carbon-hydrogen bond, which can potentially alter the pharmacokinetic and metabolic profiles of a drug by slowing down metabolic processes that involve the cleavage of that bond. medchemexpress.comjuniperpublishers.com

The primary research application of Cefalexin-d5 is as an internal standard in analytical methods, particularly those using mass spectrometry (MS) and liquid chromatography (LC). nuvisan.comveeprho.com In these applications, a known quantity of Cefalexin-d5 is added to a biological sample (like blood or urine) before processing. Because it is chemically identical to Cefalexin but has a different mass, it behaves identically during sample extraction and analysis but is detected as a separate entity by the mass spectrometer. nuvisan.com This allows for highly accurate and precise quantification of the unlabeled Cefalexin in the sample, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. medchemexpress.comveeprho.com

Molecular Mechanism of Action and Receptor Interactions

Detailed Biochemical Mechanism of Bacterial Cell Wall Synthesis Inhibition

The structural integrity of the bacterial cell wall is primarily due to a mesh-like polymer called peptidoglycan. patsnap.com Cefalexin's mechanism of action is the targeted inhibition of the final step in peptidoglycan synthesis, a process crucial for the bacterium's survival. nih.gov

Cefalexin, like other β-lactam antibiotics, functions as a suicide inhibitor by forming a stable, covalent acyl-enzyme complex with the active site serine of PBPs. nih.gov This acylation process effectively inactivates the enzyme, halting cell wall construction. The affinity and rate of inhibition of cefalexin vary for different PBPs and across different bacterial species.

Studies profiling the selectivity of various β-lactams have provided quantitative data on cefalexin's inhibitory activity. For instance, in Streptococcus pneumoniae D39, cefalexin demonstrates marked selectivity for Penicillin-Binding Protein 3 (PBP3). nih.gov The 50% inhibitory concentrations (IC50s) highlight this preference, showing a significantly lower concentration is needed to inhibit PBP3 compared to other PBPs in this organism. nih.gov

Inhibitory Concentrations (IC50) of Cefalexin for S. pneumoniae D39 PBPs
PBP IsoformIC50 (µg/mL)Selectivity Profile
PBP1a>1000Selective for PBP3
PBP1b>1000
PBP2a>1000
PBP2b>1000
PBP2x>1000
PBP34Primary Target

Data sourced from a study on β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. nih.gov A compound was considered selective if its IC50 was at least 4-fold lower than for the next most inhibited PBP. nih.gov

Conversely, in Escherichia coli, cefalexin shows selectivity for PBP4. nih.gov This differential affinity for various PBPs is a key factor in the spectrum of activity of the antibiotic.

The efficacy of β-lactam antibiotics stems from their ability to act as structural analogs of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the nascent peptidoglycan chains. researchgate.netnih.gov PBPs, specifically the transpeptidase domain, recognize and bind to this D-Ala-D-Ala substrate to catalyze the formation of peptide cross-links that give the cell wall its strength.

Cefalexin's structure, particularly its strained β-lactam ring, mimics the conformation of the D-Ala-D-Ala peptide bond. researchgate.net This structural similarity allows cefalexin to fit into the active site of the PBP. Once in the active site, the serine residue that would normally attack the peptide bond of the natural substrate instead attacks the carbonyl group in the β-lactam ring. This leads to the irreversible opening of the ring and the formation of a stable covalent bond, effectively inactivating the enzyme. youtube.com

The covalent inhibition of PBPs by cefalexin blocks their transpeptidase activity. nih.gov This enzymatic activity is responsible for the final step of peptidoglycan synthesis, which involves cross-linking adjacent glycan strands by forming peptide bridges. medchemexpress.com The inhibition of this crucial process prevents the formation of new, functional peptidoglycan. patsnap.com

Without the ability to properly synthesize or repair their cell wall, bacteria are unable to withstand the internal osmotic pressure. This leads to a weakening of the cellular envelope, loss of structural integrity, and ultimately results in cell lysis and bacterial death. patsnap.comnih.gov The specific consequences of inhibiting certain PBPs can vary; for example, inhibition of PBP3 (also known as FtsI), which is involved in septum formation during cell division, often leads to the formation of long, filamentous bacterial cells that are unable to divide before they lyse. nih.gov

Analysis of Cefalexin Binding to Specific Penicillin-Binding Proteins (PBPs)

The antibacterial effect of cefalexin is directly related to its binding affinity for specific PBP isoforms, which can differ significantly between bacterial species.

Research has identified specific PBP targets for cefalexin in various bacteria, demonstrating a degree of selectivity.

Escherichia coli : In this gram-negative bacterium, studies have shown that cefalexin has a particular selectivity for PBP4. nih.gov Other research indicates it also has an affinity for PBP1a and PBP3 and can acylate PBP1b under certain conditions. nih.govnih.gov

Streptococcus pneumoniae : Among the six PBPs in this gram-positive organism, cefalexin is highly selective for PBP3, as indicated by its significantly lower IC50 value for this isoform. nih.gov

Bacillus cereus : During sporulation, cefalexin was found to bind strongly to PBP 4 in this species. nih.gov

Reported PBP Binding Selectivity of Cefalexin in Different Bacterial Species
Bacterial SpeciesPrimary PBP Target(s)Reference
Escherichia coliPBP4, PBP1a, PBP3 nih.govnih.gov
Streptococcus pneumoniaePBP3 nih.gov
Bacillus cereusPBP 4 nih.gov

This selective binding is critical, as the inhibition of different PBPs can lead to distinct morphological and physiological effects on the bacterial cell.

The specificity of cefalexin for certain PBP isoforms is determined by the precise molecular interactions between the antibiotic and the amino acid residues within the PBP active site. While high-resolution crystal structures of cefalexin complexed with a PBP are not widely available, the principles of β-lactam-PBP interactions are well-established.

The core structure of cefalexin, consisting of a cephem nucleus, is responsible for the fundamental mechanism of PBP inhibition via the reactive β-lactam ring. The specificity, however, is largely dictated by the R-group side chains attached to this nucleus. For cefalexin, the D-phenylglycyl side chain at the 7-position and the methyl group at the 3-position are key structural features. These side chains influence the drug's ability to fit into the binding pocket of different PBPs, governing its affinity and selectivity. Subtle differences in the shape, size, and charge distribution of the active sites among PBP isoforms in different bacteria account for the observed selective inhibition. nih.govresearchgate.net For example, the presence of specific residues in the PBP active site can create favorable or unfavorable steric or electrostatic interactions with cefalexin's side chains, thus determining the binding affinity.

Exploration of Cefalexin Interactions with Other Bacterial Targets and Enzymes (Excluding direct clinical efficacy)

While the primary antibacterial effect of Cefalexin stems from its inhibition of penicillin-binding proteins (PBPs), its molecular journey within a bacterium involves interactions with other crucial enzymes, most notably β-lactamases. Furthermore, the downstream consequences of PBP inhibition lead to a complex interplay with the bacterial cell division and autolytic systems.

A pivotal factor in bacterial resistance to Cefalexin is its interaction with β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like Cefalexin, rendering them inactive. nasjournal.org.ng The susceptibility of Cefalexin to these enzymes varies depending on the specific type of β-lactamase.

As a first-generation cephalosporin (B10832234), Cefalexin exhibits a degree of stability against some β-lactamases, particularly those produced by Staphylococcus aureus (penicillinases). mdpi.com However, it is generally susceptible to hydrolysis by a broader range of β-lactamases produced by gram-negative bacteria. nih.gov

Detailed kinetic studies have been performed to quantify the interaction between Cefalexin and various β-lactamases. For instance, research on class C β-lactamases, which are primarily cephalosporinases, has shown that Cefalexin can be a good substrate. A survey of six different class C β-lactamases revealed that Cefalexin was hydrolyzed with catalytic rate constants (kcat) ranging from 27 to 5000 s⁻¹. nih.govnih.govportlandpress.com This wide range underscores the variability in the efficiency of different β-lactamases in inactivating Cefalexin.

One specific study investigated the hydrolysis of Cefalexin by the P99 β-lactamase from Enterobacter cloacae. rsc.org The enzymatic reaction leads to the formation of a cephalosporoate intermediate, which subsequently undergoes tautomerization of the double bond within the dihydrothiazine ring. rsc.org

Below is a data table summarizing the kinetic parameters of Cefalexin with a specific enzyme.

EnzymeSubstrateKm (mg/mL)Vmax (mg/mL·min)
Penicillin AcylaseCefalexin73.984.20
Data from a study on the enzymatic hydrolysis of Cefalexin to prepare 7-ADCA. mdpi.com

It is important to note that while Penicillin Acylase can hydrolyze Cefalexin, it is not a β-lactamase and this data is provided as an example of enzymatic kinetic parameters.

The primary mechanism of Cefalexin, the inhibition of peptidoglycan synthesis, triggers a cascade of events involving other bacterial enzymes, particularly those involved in cell division and cell wall turnover. Cefalexin's specific inhibition of Penicillin-Binding Protein 3 (PBP3), also known as FtsI, is critical in this process. FtsI is an essential enzyme for septum formation during bacterial cell division. scienceopen.com

By inhibiting FtsI, Cefalexin prevents the proper formation of the division septum, leading to the characteristic filamentation of bacterial cells. mdpi.com This disruption of the cell division machinery ultimately leads to cell lysis. This lytic event is not a direct action of Cefalexin but rather a consequence of the imbalance between cell wall synthesis and degradation. The continued activity of autolysins, or peptidoglycan hydrolases, in the absence of proper cell wall synthesis, leads to the breakdown of the cell wall and subsequent cell death. nih.govnih.govfrontiersin.org

Research in Escherichia coli has shown that Cefalexin-induced lysis is dependent on the successful assembly of the cell division machinery. nih.gov This suggests a coordinated process where the inhibition of a key synthase (FtsI) makes the cell susceptible to the action of its own autolytic enzymes. While Cefalexin does not directly bind to and activate autolysins, its interaction with FtsI creates the conditions for their lethal activity.

Pharmacokinetic Modeling and Disposition in Pre Clinical and in Vitro Systems

Absorption Kinetics in Animal Models and In Vitro Systems

The absorption of cefalexin following oral administration has been characterized in various animal models and in vitro systems, revealing a complex process often involving carrier-mediated transport. In dogs, the time course of cefalexin serum concentrations is best described by a model that incorporates saturable absorption kinetics of the Michaelis-Menten type. nih.gov This suggests the involvement of a carrier-mediated transport system within the gastrointestinal tract, similar to that observed in humans. nih.gov The bioavailability of orally administered cefalexin in small animals is generally high, ranging from 75% to 90%. merckvetmanual.com In dogs, specific studies have reported oral bioavailability at 57 +/- 5%. nih.gov

In vitro studies utilizing the everted jejunum of rats have further elucidated the mechanism of absorption. These studies show that the uptake of cefalexin follows mixed-type kinetics, which includes both a saturable active transport process and a non-saturable passive diffusion process in parallel. nih.gov The active transport mechanism is supported by the observation that metabolic inhibitors significantly reduce the uptake of cefalexin. nih.gov Research has identified that cefalexin is a substrate for the intestinal dipeptide transporter PEPT1, which is the primary mediator of its intestinal absorption in rats and mice. nih.gov This is consistent with findings that dipeptides can markedly inhibit the uptake of cefalexin in vitro. nih.gov

Pharmacokinetic studies in various animal models provide specific parameters related to absorption. In a crossover study in dogs, an oral dose resulted in a peak serum concentration (Cmax) of 18.6 µg/ml, with the time to reach this peak (Tmax) being 1.8 hours. nih.gov In cats, the oral Cmax was 18.7 µg/ml, and the Tmax was 2.6 hours. nih.gov In llamas, the absolute bioavailability after parenteral administration was in the range of 72–89%. nih.gov

Animal ModelBioavailability (Oral)Peak Serum Concentration (Cmax)Time to Peak (Tmax)Notes
Dogs 57 ± 5% nih.gov18.6 µg/ml nih.gov1.8 hours nih.govAbsorption follows saturable, carrier-mediated kinetics. nih.gov
Cats -18.7 µg/ml nih.gov2.6 hours nih.govData from a crossover study. nih.gov
Rats ---Intestinal absorption primarily mediated by PEPT1 transporter. nih.gov

Distribution Characteristics and Protein Binding Properties in Research Matrices

Cefalexin is widely distributed throughout most body fluids following absorption. nih.gov A key determinant of its distribution profile is its low affinity for plasma proteins. In dogs, the mean plasma protein binding for cefalexin is approximately 20.8%. avma.orgavma.org Other sources report a plasma protein binding of 10% to 15% with serum albumin. nih.govdrugbank.com This low level of protein binding means a larger fraction of the drug is unbound and free to distribute from the plasma into the interstitial fluid (ISF) of tissues where it can exert its antibacterial effect. frontiersin.org

The volume of distribution (Vd) is a measure of the extent to which a drug distributes in the body tissues. In horses, the volume of distribution at steady state [V(d(ss))] for cefalexin was determined to be 0.25 L/kg. researchgate.net In dogs, the apparent volume of distribution (Vd/F) is influenced by physiological factors such as age and breed. nih.gov For instance, studies showed that the Vd/F is lower in mixed-breed geriatric dogs and higher in Beagle adult dogs. nih.gov

The penetration of cefalexin from the bloodstream into tissue fluid has been quantified. In a study on dogs, the mean tissue penetration factor of cefalexin into interstitial fluid was 58.2 ± 17.0%. avma.org This value is slightly less than what would be predicted based solely on its protein binding, indicating that other factors may influence its movement into tissues. avma.org The determination of protein binding in research matrices can be performed using methods such as ultrafiltration. nih.gov

Research MatrixParameterValueAnimal Model
Plasma Mean Protein Binding20.8% avma.orgavma.orgDogs
Plasma Protein Binding10-15% nih.govdrugbank.comGeneral
Body Tissues Volume of Distribution [V(d(ss))]0.25 L/kg researchgate.netHorses
Interstitial Fluid (ISF) Tissue Penetration Factor58.2 ± 17.0% avma.orgDogs

Elimination Pathways and Excretion Dynamics in Animal Models and In Vitro Studies

The primary route of elimination for cefalexin is renal excretion. The compound undergoes minimal to no detectable metabolism in the body. drugbank.comnih.gov Consequently, a very high percentage of the administered dose is excreted unchanged in the urine. nih.gov Studies have shown that over 90% of the drug is eliminated unchanged via the kidneys, which makes it particularly effective for urinary tract infections. nih.govdrugbank.com The renal excretion process involves both glomerular filtration and active tubular secretion. drugbank.com

The elimination half-life (t1/2) of cefalexin is relatively short but varies between species. In dogs, the elimination half-life has been reported to range from 1.8 hours to 2.38 hours. nih.gov A separate study in dogs reported a terminal half-life of 4.7 ± 1.2 hours in plasma and 3.2 ± 0.6 hours in interstitial fluid. avma.orgavma.org In llamas, the elimination half-life was shorter, at approximately 0.6 hours following intravenous or intramuscular administration. nih.gov For rabbits, the elimination half-life was reported as 1.45 hours after intravenous administration and 1.09 hours after a single intramuscular administration. researchgate.net

Clearance, which describes the rate at which a drug is removed from the body, is correspondingly high. In llamas, the clearance of cefalexin was 2.42 mL/min·kg, a value that suggests active renal secretion occurs in addition to glomerular filtration in this species. nih.gov

Development and Validation of Population Pharmacokinetic Models

Population pharmacokinetic (PopPK) models are valuable tools for characterizing the disposition of cefalexin and identifying sources of variability in drug concentrations among individuals. These models have been successfully developed and validated in animal species, such as dogs, to describe the absorption and disposition of cefalexin. nih.govresearchgate.net

One such study in adult and aged dogs utilized 286 plasma concentration samples from previous pharmacokinetic studies. nih.gov The data were best described by a one-compartment model with an absorption lag-time (Tlag). nih.govresearchgate.net This model structure provides a simplified yet effective representation of how cefalexin moves through the body. The validation of such models often involves "goodness-of-fit" plots, which compare observed drug concentrations against those predicted by the model at both the population and individual levels. researchgate.net

A key strength of PopPK modeling is its ability to quantify the influence of physiological variables (covariates) on pharmacokinetic parameters. In a study on dogs, variables such as sex, age, and breed were evaluated as potential covariates. nih.govresearchgate.net

The final validated model demonstrated that age, sex, and breed were significant sources of interindividual variability. nih.gov Specifically:

Age was found to influence the apparent volume of distribution (Vd/F), the apparent elimination rate (ke/F), and the absorption lag-time (Tlag). Tlag was longer, while Vd/F and ke/F were lower in aged animals compared to adult dogs. nih.govresearchgate.net

Sex was a covariate for the apparent elimination rate (ke/F), with female aged dogs showing a lower ke/F than male aged dogs. nih.govresearchgate.net

Breed (Beagle vs. mixed-breed) had an effect on the apparent volume of distribution (Vd/F). nih.govresearchgate.net

By incorporating these covariates, the model was able to explain 78% of the interindividual variability in Vd/F, 36% in ke/F, and 24% in Tlag, thereby providing a more precise understanding of cefalexin's behavior in different subpopulations. nih.govresearchgate.net

Both compartmental and non-compartmental analysis (NCA) are used to describe the pharmacokinetics of cefalexin. nih.gov

Compartmental analysis assumes the body consists of one or more distinct, kinetically homogeneous compartments. allucent.comhumapub.com As described previously, a one-compartment model with first-order absorption and elimination has been effectively used to model cefalexin kinetics in population studies in dogs and in studies on rabbits. nih.govresearchgate.net This approach is useful for simulating concentration-time profiles and understanding the underlying physiological processes. humapub.com

Non-compartmental analysis (NCA) is a model-independent approach that does not rely on assumptions about body compartments. allucent.comhumapub.com NCA uses algebraic equations, often based on statistical moment theory, to calculate key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), peak concentration (Cmax), time to peak (Tmax), and elimination half-life (t1/2). allucent.com This method has been applied in pharmacokinetic studies of cefalexin in llamas and for bioequivalence studies. nih.govju.edu.jo

Modeling ApproachDescriptionApplication to CefalexinKey Parameters
Compartmental Uses mathematical models with a defined number of "compartments" (e.g., one- or two-compartment) to describe drug movement. allucent.comhumapub.comUsed in population PK studies in dogs (one-compartment model) and rabbits. nih.govresearchgate.netRate constants (absorption, elimination), Volume of distribution, Lag-time. nih.gov
Non-Compartmental (NCA) Model-independent approach based on the area under the concentration-time curve. allucent.comhumapub.comUsed in pharmacokinetic studies in llamas and in bioequivalence studies. nih.govju.edu.joAUC, Cmax, Tmax, Half-life (t1/2), Clearance. allucent.com

Comparative Pharmacokinetics with Other Cephalosporin (B10832234) Antibiotics in Model Systems

Comparing the pharmacokinetics of cefalexin with other cephalosporins provides valuable context for its properties. Studies in dogs have directly compared cefalexin (a first-generation cephalosporin) with cefpodoxime (a third-generation cephalosporin). avma.orgavma.org

Key differences were observed in protein binding and elimination half-life. Cefalexin had a much lower mean plasma protein binding (20.8%) compared to cefpodoxime (82.6%). avma.orgavma.org This resulted in a larger unbound fraction of cefalexin available for distribution. However, cefpodoxime exhibited a longer terminal half-life in both plasma (5.7 hours) and interstitial fluid (10.4 hours) compared to cefalexin (4.7 hours in plasma, 3.2 hours in ISF). avma.orgavma.org This indicates that cefpodoxime remains in the tissues for a longer duration than cefalexin. avma.org

In vitro studies on rat intestinal uptake have shown competitive inhibition between cefalexin and another amino-beta-lactam, cyclacillin. nih.gov The kinetics of this mutual inhibition were consistent with a competitive-type mechanism, indicating that these antibiotics share a common transport system, likely the PEPT1 transporter. nih.gov

Pharmacokinetic parameters have also been compared between cefalexin, cefaclor, and cefadroxil. While these studies were conducted in human volunteers, they highlight the differences in absorption and elimination profiles that arise from slight structural modifications to the cephalosporin molecule. For instance, after a 1000 mg oral dose, the peak serum concentration (Cmax) for cefalexin was 38.8 ± 8.1 mg/L, while for cefadroxil it was 33.0 ± 5.4 mg/L. nih.govresearchgate.netasm.org

ParameterCefalexinCefpodoximeAnimal Model
Mean Plasma Protein Binding 20.8% avma.orgavma.org82.6% avma.orgavma.orgDogs
Terminal Half-Life (Plasma) 4.7 ± 1.2 hours avma.orgavma.org5.7 ± 0.9 hours avma.orgavma.orgDogs
Terminal Half-Life (ISF) 3.2 ± 0.6 hours avma.orgavma.org10.4 ± 3.3 hours avma.orgavma.orgDogs
Peak Plasma Concentration (Cmax) 31.5 ± 11.5 µg/mL avma.orgavma.org33.0 ± 6.9 µg/mL avma.orgavma.orgDogs
Area Under Curve (AUC - Plasma) 155.6 ± 29.5 µg•h/mL avma.orgavma.org282.8 ± 44.0 µg•h/mL avma.orgavma.orgDogs

Mechanisms of Antimicrobial Resistance at the Molecular and Genetic Levels

Molecular Characterization of β-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to β-lactam antibiotics, including Cefalexin, is the production of β-lactamase enzymes. nih.gov These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. nih.govnih.gov

Enzymatic Hydrolysis of the β-Lactam Ring by β-Lactamases (e.g., New Delhi Metallo-β-Lactamase (NDM-1))

β-Lactamases are a diverse group of enzymes that can be broadly categorized into serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). nih.govnih.gov New Delhi Metallo-β-Lactamase (NDM-1), a Class B enzyme, is of particular concern due to its ability to hydrolyze a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. arxiv.orgnih.gov The hydrolysis process catalyzed by NDM-1 involves a nucleophilic attack by a bridging hydroxide ion on the β-lactam ring of the drug molecule. arxiv.org This initial step leads to the opening of the β-lactam ring, rendering the antibiotic inactive. arxiv.org The subsequent protonation of the molecule is dependent on the specific drug's structure. researchgate.netsemanticscholar.org For Cefalexin, this involves a proton transfer from Lys211 via a water chain. arxiv.orgresearchgate.net

Structural and Mechanistic Insights into β-Lactamase Activity Against Cefalexin

The catalytic activity of β-lactamases is dictated by the specific amino acid residues within their active site. diamond.ac.uk In serine-β-lactamases, a serine residue acts as the primary nucleophile to attack the β-lactam ring. nih.gov The active site of these enzymes contains specific structural features, such as the omega loop in TEM-1 β-lactamase, which coordinates a hydrolytic water molecule essential for the deacylation step of the catalytic mechanism. nih.gov

Metallo-β-lactamases like NDM-1 utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring. nih.govnih.gov The flexible binding pocket of NDM-1 allows it to accommodate a wide variety of β-lactam substrates, contributing to its broad-spectrum activity. nih.gov Structural studies of NDM-1 complexed with hydrolyzed β-lactams have revealed how the antibiotic's core structure coordinates with the zinc ions in the active site. nih.gov

Identification and Classification of β-Lactamase Genes Imparting Cefalexin Resistance

The genes encoding β-lactamases are often located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid dissemination among bacterial populations. nih.govmdpi.com These genes are classified based on their nucleotide and amino acid sequences. The Ambler classification system divides β-lactamases into four molecular classes (A, B, C, and D) based on their primary structure. nih.govucv.ve

The extensive use of broad-spectrum oral β-lactams, such as Cefalexin, has driven the selection and evolution of various β-lactamase genes. nih.gov Common β-lactamase gene families that can confer resistance to Cefalexin include TEM, SHV, CTX-M, and OXA. wikipedia.orgyoutube.com For instance, TEM-1 is a prevalent plasmid-encoded β-lactamase in Gram-negative bacteria that efficiently hydrolyzes penicillins and many cephalosporins. nih.gov The emergence of extended-spectrum β-lactamases (ESBLs), often arising from point mutations in existing β-lactamase genes like TEM and SHV, has led to resistance against third-generation cephalosporins. nih.govwikipedia.org

β-Lactamase Class Catalytic Mechanism Key Gene Families Examples of Enzymes
Class A Serine-basedTEM, SHV, CTX-MTEM-1, SHV-1, CTX-M-15
Class B Zinc-dependent (Metallo-β-lactamase)NDM, VIM, IMPNDM-1, VIM-2
Class C Serine-based (Cephalosporinases)AmpCCMY
Class D Serine-based (Oxacillinases)OXAOXA-48

Modifications in Penicillin-Binding Proteins (PBPs) Conferring Resistance

Cefalexin, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs). medchemexpress.com PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. nih.gov Resistance can emerge through structural modifications in these target proteins.

Structural Alterations in PBPs Leading to Reduced Cefalexin Affinity

Bacteria can develop resistance to β-lactam antibiotics by acquiring mutations in the genes encoding PBPs. nih.gov These mutations can lead to structural alterations in the PBP's active site, which in turn reduces the binding affinity of the antibiotic. nih.gov This mechanism is particularly common in Gram-positive bacteria but is also observed in Gram-negative bacteria. nih.gov For example, some strains of Staphylococcus aureus exhibit resistance to certain cephalosporins due to poor binding to PBP2. oup.com The acquisition of a new, low-affinity PBP, such as PBP2a in methicillin-resistant S. aureus (MRSA), is another significant mechanism of PBP-mediated resistance. nih.gov

Role of Efflux Pumps and Permeability Barriers in Cefalexin Resistance

In addition to enzymatic inactivation and target modification, bacteria can employ mechanisms that limit the intracellular concentration of Cefalexin. nih.gov These include the action of efflux pumps and the presence of permeability barriers in the bacterial cell envelope.

Efflux pumps are transport proteins that actively extrude antibiotics and other toxic substances from the bacterial cell. nih.govnih.gov The overexpression of these pumps can significantly reduce the intracellular concentration of an antibiotic, thereby contributing to resistance. nih.govnih.gov In Gram-negative bacteria, the outer membrane acts as a significant permeability barrier, and efflux pumps can work in concert with this barrier to enhance resistance. nih.govnih.gov The AcrAB-TolC efflux system in E. coli is a well-characterized example of a polyspecific efflux pump that can contribute to resistance against various drugs. nih.gov

Evolution of Cefalexin Resistance in Bacteria Under Selective Pressure

The emergence and spread of antibiotic resistance is a significant global health challenge, driven by the evolutionary principle of natural selection. When bacterial populations are exposed to an antibiotic like cefalexin, susceptible bacteria are killed or inhibited, while those with pre-existing or newly acquired resistance mechanisms survive and proliferate. This selective pressure fosters the evolution of resistance, often through a stepwise accumulation of genetic changes that confer increasing levels of tolerance to the antibiotic.

The evolutionary trajectory of cefalexin resistance in a bacterial population is a dynamic process. Initially, resistance may arise from a single mutation that provides a slight survival advantage. As antibiotic pressure continues, further mutations can build upon the first, leading to higher levels of resistance. This process can be influenced by the intensity and duration of the antibiotic exposure. For instance, continuous exposure to low, sub-lethal concentrations of an antibiotic can create an environment where bacteria can grow while still being under selection, potentially leading to a gradual, stepwise accumulation of resistance mutations.

At the molecular level, this evolution is primarily driven by two key mechanisms: the enzymatic degradation of the antibiotic and the modification of its target site. In Gram-negative bacteria like Escherichia coli, the production of β-lactamase enzymes is a common resistance strategy. These enzymes hydrolyze the β-lactam ring, a core structural component of cefalexin, rendering it inactive. The evolution of resistance in this context often involves mutations in the genes encoding these enzymes, such as blaTEM, blaSHV, and blaCTX-M. These mutations can enhance the enzyme's efficiency or broaden its substrate profile to more effectively neutralize cephalosporins.

In Gram-positive bacteria, such as Staphylococcus aureus, a primary mechanism of resistance involves alterations to penicillin-binding proteins (PBPs), the cellular targets of β-lactam antibiotics. Cefalexin acts by binding to these proteins and inhibiting cell wall synthesis. Mutations in the genes encoding PBPs can reduce the binding affinity of cefalexin, allowing the bacteria to continue synthesizing their cell walls even in the presence of the drug.

The spread of these resistance mechanisms is greatly facilitated by horizontal gene transfer. Resistance genes, often located on mobile genetic elements like plasmids and transposons, can be transferred between bacteria, even across different species. This allows for the rapid dissemination of resistance determinants throughout a bacterial population and beyond, accelerating the evolution of multidrug-resistant strains.

Research Findings on the Stepwise Evolution of Antibiotic Resistance

While specific longitudinal studies detailing the stepwise evolution of resistance exclusively under cefalexin pressure are not extensively documented in the provided search results, the broader principles of antibiotic resistance evolution provide a framework for understanding this process. Research on other antibiotics demonstrates a clear pattern of incremental resistance development.

For example, studies on the evolution of resistance to other antibiotics in bacteria like E. coli have shown that initial mutations often occur in genes that regulate cellular processes, such as porin expression, which can reduce the influx of the antibiotic into the cell. Subsequent mutations may then arise in the genes encoding the antibiotic's direct target or in enzymes that can inactivate the drug. This stepwise accumulation of mutations is often correlated with a gradual increase in the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth.

The following table illustrates a hypothetical, yet plausible, evolutionary trajectory of cefalexin resistance in a bacterial population, based on established mechanisms of β-lactam resistance. This demonstrates how sequential mutations could lead to a progressive increase in the MIC of cefalexin.

Interactive Data Table: Hypothetical Evolution of Cefalexin Resistance

Evolutionary StageGenetic Alteration(s)Mechanism of ResistanceCefalexin MIC (µg/mL)
Wild-Type (Susceptible)NoneBaseline susceptibility2
Early-Stage ResistanceMutation in ompF promoter regionReduced outer membrane permeability8
Intermediate ResistanceAcquisition of plasmid with blaTEM-1 geneProduction of a broad-spectrum β-lactamase32
High-Level ResistancePoint mutation in blaTEM-1 leading to an extended-spectrum β-lactamase (ESBL)Enhanced hydrolysis of cephalosporins128
Very High-Level ResistanceAdditional mutations in Penicillin-Binding Proteins (e.g., PBP3)Reduced binding affinity of cefalexin to its target>256

Advanced Analytical Chemistry and Bioanalytical Methodologies for Cefalexin Quantification

Chromatographic Techniques for High-Resolution Cefalexin Analysis

Chromatographic methods are paramount for the separation and quantification of cefalexin from complex mixtures, such as pharmaceutical formulations and biological fluids. High-performance liquid chromatography (HPLC) and its advanced iterations, like ultra-fast liquid chromatography (UFLC), coupled with various detectors, form the cornerstone of modern cefalexin analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization (e.g., RP-HPLC, UFLC-PDA)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for cefalexin analysis due to its efficiency and versatility. The development of a robust RP-HPLC method involves the careful optimization of several key parameters to ensure accurate and reproducible results. Ultra-fast liquid chromatography (UFLC) with a photodiode array (PDA) detector offers the advantage of significantly reduced analysis times without compromising separation efficiency.

The composition of the mobile phase is a critical factor that governs the retention and separation of cefalexin. A typical mobile phase for RP-HPLC analysis of cefalexin consists of a mixture of an aqueous buffer and an organic modifier. The choice of buffer and its pH are important as they influence the ionization state of the analyte. For instance, a mobile phase composed of methanol (B129727) and 0.1M sodium acetate (B1210297) buffer in a 75:25 v/v ratio has been successfully employed. Another study utilized a mixture of water, methanol, and acetonitrile (B52724) in a 60:20:20 v/v/v ratio, with the pH adjusted to 4.

The flow rate of the mobile phase also plays a crucial role in the analysis time and the efficiency of the separation. A flow rate of 1.0 ml/min is commonly used in many developed HPLC methods for cefalexin determination. Optimization of the flow rate is essential to achieve a balance between a reasonable run time and optimal peak resolution.

MethodMobile Phase CompositionFlow Rate (ml/min)Detection Wavelength (nm)
RP-HPLCMethanol: 0.1M Sodium Acetate Buffer (75:25 v/v)1.0240
RP-HPLCWater: Methanol: Acetonitrile (60:20:20 v/v/v), pH 41.0254
UFLC-PDAMethanol: 0.01 M TBAHS (50:50, v/v)1.0254

The choice of the stationary phase, or column chemistry, is fundamental to achieving high-resolution separation. For the analysis of cefalexin, C18 columns are widely used. These columns have a non-polar stationary phase that interacts with the non-polar regions of the analyte molecules. The efficiency of the separation is often evaluated by parameters such as theoretical plates and tailing factor. A high number of theoretical plates and a tailing factor close to 1 indicate a highly efficient and symmetrical peak shape, which is desirable for accurate quantification. For instance, an Enable C18G column (250 mm × 4.6 mm i.d., 5 μm particle size) has been shown to provide good separation for cefalexin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and characterization of drug metabolites and degradation products. This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of compounds in complex biological matrices.

For cefalexin, LC-MS/MS has been instrumental in identifying various degradation products formed under different stress conditions, which can be analogous to metabolic transformations. In one study, six degradation products of cefalexin were identified using LC-MS/MS after subjecting the drug to hydrolytic (acidic, basic), oxidative, and photolytic stress. The structures of these degradation products were proposed based on their mass-to-charge ratio (m/z) and fragmentation patterns. Another investigation identified 2-hydroxy-3-phenyl pyrazine (B50134) as a degradation product of cefalexin by two different strains of Pseudomonas. While these are technically degradation products, their identification showcases the capability of LC-MS/MS in elucidating the structures of cefalexin-related compounds, a process that is directly applicable to the identification of in-vivo metabolites.

Spectroscopic and Electroanalytical Methods for Cefalexin Determination

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of cefalexin in pharmaceutical formulations.

Ultraviolet (UV) Spectrophotometry and Area Under Curve (AUC) Methods

UV spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength. Cefalexin exhibits a characteristic absorption maximum (λmax) in the UV region, which can be utilized for its quantification. The λmax of cefalexin can vary slightly depending on the solvent used. For example, in a phosphate (B84403) buffer with a pH of 5.5, the λmax is observed at 261 nm.

The Area Under the Curve (AUC) method is an extension of traditional UV spectrophotometry. Instead of measuring the absorbance at a single wavelength, the AUC method integrates the absorbance over a range of wavelengths. This can improve the method's robustness and reduce interference from excipients. For cefalexin, the AUC has been measured in the wavelength range of 256–266 nm. Both the standard UV spectrophotometric method and the AUC method have demonstrated good linearity over a concentration range of 1.0–120 μg/ml.

MethodParameterWavelength/Range (nm)Linearity Range (μg/ml)
UV SpectrophotometryAbsorbance at λmax2611.0 - 120
Area Under Curve (AUC)Integrated Absorbance256 - 2661.0 - 120

Spectrofluorimetry and Chemiluminescence Techniques

Spectrofluorimetry offers a sensitive approach for the quantification of Cefalexin. One validated method involves the reaction of Cefalexin with 2-cyanoacetamide (B1669375) in the presence of a 33% ammonia (B1221849) solution. tandfonline.comresearchgate.net This reaction forms a fluorescent product that exhibits maximum fluorescence intensity at an emission wavelength (λem) of 439 nm after excitation at a wavelength (λex) of 339 nm. tandfonline.comresearchgate.net The method has demonstrated linearity over a concentration range of 0.04–0.4 µg/mL. tandfonline.com Another fluorimetric method involves the hydrolysis of Cefalexin in an alkaline solution at an elevated temperature, which forms an intensely fluorescent product with excitation and emission maxima at 355 nm and 435 nm, respectively. jst.go.jp The addition of formaldehyde (B43269) can also catalyze the formation of fluorescent derivatives of Cefalexin, providing a basis for a simple and rapid fluorimetric assay. nih.gov

Chemiluminescence techniques have also been applied for the determination of Cefalexin. These methods are based on the enhancing effect of Cefalexin on certain chemical reactions that produce light. For instance, the chemiluminescence from the reaction of luminol (B1675438) with potassium periodate (B1199274) (KIO4) in an alkaline solution is strongly enhanced by the presence of Cefalexin. researchgate.net This principle has been utilized in flow injection chemiluminescence methods for its quantification. researchgate.net

Voltammetric, Potentiometric, and Iodometric Methods

Electrochemical methods provide alternative analytical tools for Cefalexin determination. Voltammetric techniques, for example, have been developed using various modified electrodes to enhance sensitivity and selectivity. One such method employs a poly(dipicrylamine)-modified glassy carbon electrode (poly(DPA)/GCE), which shows an irreversible oxidative peak for Cefalexin. acs.orgnih.gov This sensor demonstrated a wide linear concentration range from 5 × 10⁻⁸ to 3.0 × 10⁻⁴ M. acs.orgnih.gov Another approach utilized a poly(resorcinol)-modified glassy carbon electrode for the simultaneous determination of Cefalexin and Cefadroxil. nih.gov Disposable pencil graphite (B72142) electrodes have also been effectively used for the voltammetric analysis of Cefalexin in pharmaceutical and biological samples, with differential pulse voltammetry being the chosen technique. scispace.com

Potentiometric sensors offer a simple and cost-effective means for Cefalexin quantification. Sensors have been constructed based on cerium oxide nanoparticles (CeO2 NPs) synthesized using green techniques. abechem.com These coated wire electrodes exhibited a response to Cefalexin monohydrate in a concentration range of 3.0×10⁻⁹ to 1.0×10⁻² mol/L. abechem.com Another study describes two novel potentiometric sensors for ceftriaxone (B1232239) sodium using plasticized PVC matrix membranes with specific ion-exchangers, demonstrating the applicability of this technique for cephalosporins. ekb.eg

Iodometric titration presents a classical chemical analysis method adapted for Cefalexin. One validated method involves the use of potassium caroate (KHSO5) as an oxidant. isciii.esresearchgate.net The reaction, which results in the formation of Cefalexin S-oxide, is rapid, typically completing within one minute. isciii.esresearchgate.net This method is linear over a concentration range of 0.05-0.35 mg/mL. isciii.esresearchgate.net

Near Infrared (NIR) Spectroscopy for Crystallinity Determination

Near-infrared (NIR) spectroscopy is a rapid and non-destructive technique that has been successfully applied to determine the crystallinity of Cefalexin in pharmaceutical formulations. nih.govtandfonline.com This method can distinguish between crystalline and amorphous forms of the compound. nih.govoptica.org The analysis often involves chemometric techniques like principal component regression (PCR) to correlate the NIR spectral data with the degree of crystallinity, which is typically confirmed by a reference method such as X-ray powder diffraction (XRPD). nih.govresearchgate.net

Studies have shown that the NIR spectrum of amorphous Cefalexin differs significantly from that of its crystalline form in specific regions. For example, notable differences have been observed in the range of 1176–1206 nm, which are attributed to the CH₃ group. nih.govtandfonline.com Another study identified spectral differences at 1530 and 1620 nm, corresponding to the NH₂ group. optica.orgresearchgate.net These spectral changes suggest that during the transformation from crystalline to amorphous form, for instance by grinding, intermolecular hydrogen bonds between the amino and carboxyl groups are disrupted. nih.govoptica.org The application of mathematical pretreatments to the spectral data, such as the second derivative, can enhance the accuracy of the prediction model. nih.govtandfonline.com The mean accuracy for determining Cefalexin crystallinity using NIR has been reported to be as low as 3.06%, demonstrating its reliability compared to the XRPD method. nih.govtandfonline.com

Method Validation and Quality Assurance in Cefalexin Research

Assessment of Specificity, Linearity, Accuracy, Precision, and Sensitivity

Validation of analytical methods is crucial to ensure the reliability of results in Cefalexin research. This is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govjetir.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. For stability-indicating methods, this involves demonstrating that the method can separate Cefalexin from its degradation products formed under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. scispace.comresearchgate.net

Linearity refers to the ability to obtain test results that are directly proportional to the concentration of the analyte. For Cefalexin, linearity has been demonstrated over various concentration ranges depending on the technique, for example, 1.0–120 µg/mL for UFLC and UV spectroscopic methods, and 5-30 µg/mL for an RP-HPLC method. nih.govjetir.org A good correlation coefficient (r²), typically ≥ 0.999, indicates excellent linearity. nih.govresearchgate.net

Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of Cefalexin is added to a sample and the percentage recovered is calculated. Accuracy values greater than 99% have been reported for Cefalexin assays. nih.gov

Precision measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. For Cefalexin analysis, intraday and interday precision studies typically yield RSD values of less than 2%. nih.gov

Sensitivity of an analytical method is its ability to discriminate between small differences in concentration. It is often determined by the limits of detection and quantification.

Determination of Detection and Quantification Limits (LOD/LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. und.edu These parameters are critical indicators of a method's sensitivity.

For Cefalexin, LOD and LOQ values have been established for a variety of analytical techniques. In spectrofluorometry, a method involving reaction with 2-cyanoacetamide reported an LOD of 7.76 ng/mL. tandfonline.comtandfonline.com Voltammetric methods have demonstrated high sensitivity, with one study using a modified glassy carbon electrode reporting an LOD of 2.5 nM. acs.orgnih.gov An iodometric titration method had a reported LOQ of 0.05 mg/mL. isciii.es A stability-indicating green HPLC-UV method showed an LOD of 0.029 µg/ml and an LOQ of 0.097 µg/ml. researchgate.net These values are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. nih.govund.edu

The table below summarizes some reported LOD and LOQ values for Cefalexin using different analytical methods.

Analytical TechniqueLODLOQ
Spectrofluorimetry7.76 ng/mL-
Voltammetry2.5 nM-
Iodometry-0.05 mg/mL
HPLC-UV0.029 µg/mL0.097 µg/mL
RP-HPLC0.05 mg/L0.165 mg/L

This table is based on data from multiple sources and is for illustrative purposes. tandfonline.comacs.orgnih.govisciii.esresearchgate.netresearchgate.net

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for assessing the purity of drug substances and products by quantifying the active ingredient in the presence of its degradation products. jneonatalsurg.com For Cefalexin, several stability-indicating methods, primarily using high-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC), have been developed and validated according to ICH guidelines. nih.govscispace.comjneonatalsurg.com

The development of these methods involves subjecting Cefalexin to forced degradation under various stress conditions. These typically include:

Acidic hydrolysis (e.g., using 0.1 M HCl) scispace.com

Basic hydrolysis (e.g., using 0.01 M NaOH) scispace.com

Oxidative degradation (e.g., using 3% v/v H₂O₂) scispace.com

Thermal stress (e.g., heating at 80°C) scispace.com

Photolytic stress (e.g., exposure to UV light at 365 nm) scispace.com

The goal is to generate potential degradation products and ensure that the chromatographic method can effectively separate the intact Cefalexin peak from any degradant peaks. researchgate.net For example, a stability-indicating RP-UFLC method was developed using a C18G column with a mobile phase of methanol and 0.01 M tetrabutylammonium (B224687) hydrogen sulfate (B86663) (50:50, v/v) and PDA detection at 254 nm. nih.gov Another study developed an RP-HPLC method for the simultaneous estimation of Cefalexin and Clavulanic acid, demonstrating its stability-indicating nature by resolving the active pharmaceutical ingredients from their degradation products. jneonatalsurg.com The specificity of these methods is confirmed by assessing peak purity, ensuring that there is no co-elution of degradants with the main Cefalexin peak. researchgate.net

Sample Preparation Strategies for Diverse Research Matrices

The accurate quantification of Cefalexin in diverse research matrices is critically dependent on the efficacy of the sample preparation strategy employed. The primary objective of sample preparation is to extract the analyte of interest from a complex sample matrix, remove interfering endogenous and exogenous components, and concentrate the analyte to a level suitable for instrumental analysis. The choice of a specific sample preparation technique is dictated by the physicochemical properties of Cefalexin, the nature of the sample matrix, the desired limit of quantification, and the analytical technique to be used. Common strategies for Cefalexin include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation

Protein precipitation is a widely used method for the removal of proteins from biological samples such as plasma and serum, which can otherwise interfere with chromatographic analysis and damage analytical columns. phenomenex.com This technique involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample, causing the proteins to denature and precipitate out of the solution. phenomenex.com The precipitated proteins are then separated by centrifugation, and the resulting supernatant, containing the analyte of interest, is collected for analysis.

Commonly used protein precipitating agents for Cefalexin analysis include trichloroacetic acid (TCA), acetonitrile, and methanol. jst.go.jpnih.gov For instance, a study on the determination of Cefalexin in human serum and urine utilized trichloroacetic acid to deproteinize serum specimens effectively. jst.go.jp Another approach for analyzing Cefalexin in human plasma involved precipitation with trichloroacetic acid in methanol, followed by centrifugation to obtain a clear supernatant for HPLC analysis. researchgate.net The efficiency of protein precipitation can be influenced by factors such as the choice of precipitating agent, the ratio of the agent to the sample, and the centrifugation conditions. sigmaaldrich.com

Table 1: Protein Precipitation Methods for Cefalexin Quantification

Matrix Precipitating Agent Key Findings Reference
Human Serum Trichloroacetic acid Effective deproteinization for subsequent HPLC analysis. jst.go.jp
Human Plasma Trichloroacetic acid in Methanol Simple, rapid, and efficient for HPLC analysis. researchgate.net
Bovine Serum Acetonitrile High drug recovery rates (>90%) were achieved. sigmaaldrich.com
Biological Fluids Methanol-0.1 M sodium acetate Effective protein precipitation for a wide range of cephalosporins. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a versatile and selective sample preparation technique that has gained prominence in the bioanalysis of cephalosporins. nih.gov It involves the partitioning of an analyte between a solid stationary phase (sorbent) and a liquid mobile phase. nih.gov The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. nih.gov SPE offers several advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the ability to handle a wide range of sample matrices. nih.gov

For the analysis of Cefalexin, various SPE sorbents have been employed, with the choice depending on the specific properties of the analyte and the matrix. A molecularly imprinted solid-phase extraction (MISPE) method has been developed for the rapid screening of Cefalexin in human plasma and serum, demonstrating high selectivity. researchgate.net In another application, SPE was used to clean up milk samples for the determination of Cefalexin residues, achieving high extraction recoveries. researchgate.net Furthermore, for the analysis of antibiotics in surface and wastewater, an Oasis HLB cartridge was utilized for solid-phase extraction and preconcentration. mdpi.com

Table 2: Solid-Phase Extraction (SPE) Methods for Cefalexin Quantification

Matrix SPE Sorbent/Cartridge Elution Solvent Key Findings Reference
Human Plasma and Serum Molecularly Imprinted Polymer (MIP) Methanol + 1% Trifluoroacetic acid Highly selective extraction method. researchgate.net
Bovine Milk Abselut NEXUS cartridges Acetonitrile High extraction recoveries (average 84–121%) were achieved. researchgate.net
Surface and Wastewater Oasis HLB cartridge Methanol Effective for preconcentration and cleanup of environmental water samples. mdpi.com
Raw Bovine Milk Octadecyl sorbent - The extract was cleaned up by solid-phase extraction on an octadecyl sorbent. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a traditional sample preparation technique based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE is dependent on the partition coefficient of the analyte between the two phases, the pH of the aqueous phase, and the choice of the organic solvent.

In the context of Cefalexin analysis, LLE has been applied to various matrices. For instance, in the analysis of wastewater from a pharmaceutical production plant, liquid-liquid extraction using chloroform (B151607) was employed to eliminate contaminants before instrumental analysis. scispace.com The pH of the aqueous sample is a critical parameter in the LLE of Cefalexin. Acidifying the wastewater samples to pH 3 was found to be a crucial step to retain Cefalexin in the aqueous phase while lipophilic interferences were extracted into the organic solvent. scispace.com Another variation of LLE, known as salting-out assisted liquid-liquid extraction (SALLE), has been effectively used for the determination of various antibiotics in cow's milk. nih.gov This method utilizes a high concentration of salt to decrease the solubility of the analyte in the aqueous phase and promote its transfer to the organic phase. nih.gov

Table 3: Liquid-Liquid Extraction (LLE) Methods for Cefalexin Quantification

Matrix Extraction Solvent pH Key Findings Reference
Pharmaceutical Wastewater Chloroform ~3 Effective for removing lipophilic interferences while retaining Cefalexin in the aqueous phase. scispace.com
Cow Milk Acetonitrile (with salting-out) - A straightforward and efficient technique for the extraction of antibiotics. nih.gov

Environmental Fate, Degradation Pathways, and Ecological Impact Research

Biodegradation of Cefalexin in Aquatic and Soil Systems

The persistence of antibiotics like Cefalexin in the environment is a growing concern, necessitating research into their natural attenuation pathways. Biodegradation, driven by microbial activity in aquatic and soil matrices, represents a critical mechanism for the removal of these compounds.

Recent research has focused on isolating and identifying specific microbial strains capable of utilizing Cefalexin as a source of carbon and energy. Activated sludge from wastewater treatment plants has proven to be a rich source for such microorganisms. nih.govnih.gov

Studies have successfully isolated several bacterial strains with high Cefalexin degradation capabilities. For instance, two strains identified as Rhizobium sp. (CLX-2) and Klebsiella sp. (CLX-3) were isolated from activated sludge and demonstrated the ability to eliminate over 99% of Cefalexin at an initial concentration of 10 mg/L within just 12 hours. nih.govnih.govroyalsocietypublishing.org The degradation capability of Klebsiella sp. (CLX-3) was notably high, reaching over 97% removal in only 6 hours under the same conditions. nih.govroyalsocietypublishing.org Prior to these findings, research had also identified two Pseudomonas strains, CE21 and CE22, from activated sludge. nih.govhkmu.edu.hk Strain CE22 showed a particularly high removal efficiency, degrading over 90% of Cefalexin within 24 hours, whereas CE21 removed 46.7% in the same timeframe. nih.govhkmu.edu.hk While some bacteria like Ochrobactrum sp. have been identified for degrading other antibiotics, specific evidence for its role in Cefalexin degradation is less documented. nih.gov

These findings highlight the potential of specific, naturally occurring bacteria in the bioremediation of Cefalexin-contaminated environments. nih.gov

Microbial StrainSourceReported Degradation EfficiencyTime FrameReference
Rhizobium sp. (CLX-2)Activated Sludge>99%12 hours nih.govnih.gov
Klebsiella sp. (CLX-3)Activated Sludge>99%12 hours nih.govnih.gov
Pseudomonas sp. (CE22)Activated Sludge>90%24 hours nih.gov
Pseudomonas sp. (CE21)Activated Sludge46.7%24 hours nih.gov

Understanding the biodegradation of Cefalexin requires the identification of its intermediate metabolites to map the degradation pathway. Advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are instrumental in this process. nih.govnih.gov

For the degradation by Klebsiella sp. (CLX-3), two primary metabolites have been identified: 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine (B50134). nih.govnih.gov The identification of these compounds suggests a specific degradation pathway. The initial step likely involves the cleavage of the β-lactam ring, a common mechanism in the breakdown of β-lactam antibiotics. Similarly, studies on Pseudomonas strains CE21 and CE22 also identified 2-hydroxy-3-phenyl pyrazine as a degradation product, indicating a shared pathway element among different bacterial genera. nih.govhkmu.edu.hk The formation of 2-hydroxy-3-phenyl pyrazine has been observed in other Cefalexin degradation studies as well. nih.gov

Degrading StrainIdentified MetaboliteAnalytical TechniqueReference
Klebsiella sp. (CLX-3)7-amino-3-cephem-4-carboxylic acidUHPLC-MS nih.govnih.gov
Klebsiella sp. (CLX-3)2-hydroxy-3-phenyl pyrazineUHPLC-MS nih.govnih.gov
Pseudomonas sp. (CE21, CE22)2-hydroxy-3-phenyl pyrazineNot Specified nih.govhkmu.edu.hk

Kinetic modeling is essential for quantifying the rate of Cefalexin biodegradation. Multiple studies have demonstrated that the biodegradation of Cefalexin by various microbial strains can be effectively described by first-order or pseudo-first-order kinetic models. nih.govnih.govroyalsocietypublishing.orgresearchgate.netsemanticscholar.org This indicates that the rate of degradation is directly proportional to the concentration of Cefalexin.

For the degradation by Rhizobium sp. (CLX-2) and Klebsiella sp. (CLX-3), the first-order kinetic model was successfully applied. nih.govroyalsocietypublishing.org As the initial concentration of Cefalexin increased, the degradation rate constant (k) also increased, leading to a decrease in the half-life (T1/2) of the compound. royalsocietypublishing.org For example, for Klebsiella sp. (CLX-3), increasing the initial concentration from 5 mg/L to 100 mg/L increased the rate constant from 0.29 h⁻¹ to 0.54 h⁻¹, while the half-life decreased from 2.39 h to 1.28 h. royalsocietypublishing.org The high correlation coefficients (R²) for these models, ranging from 0.76 to 0.91, confirm the suitability of the first-order model. nih.govroyalsocietypublishing.org

First-Order Kinetic Parameters for Cefalexin Biodegradation by Klebsiella sp. (CLX-3) royalsocietypublishing.org
Initial Concentration (mg/L)Rate Constant (k) (h⁻¹)Half-Life (T1/2) (h)Correlation Coefficient (R²)
50.292.390.90
100.431.610.88
200.481.440.76
500.511.360.86
1000.541.280.84

The efficiency of microbial degradation is significantly influenced by environmental conditions. Key factors affecting Cefalexin biodegradation include pH, temperature, and the initial concentration of the antibiotic. nih.govroyalsocietypublishing.org

pH: The pH of the medium is a critical factor. nih.gov For strains like Rhizobium sp. and Klebsiella sp., the optimal pH for Cefalexin degradation is in the neutral to slightly alkaline range, typically between 6.5 and 8.0. nih.govroyalsocietypublishing.org For instance, the highest removal efficiency for Klebsiella sp. (CLX-3) was observed at a pH of 7. nih.gov

Temperature: Temperature directly impacts microbial enzymatic activity. The optimal temperature for rapid degradation by the isolated strains was found to be between 30°C and 35°C. nih.govroyalsocietypublishing.org Degradation was notably inhibited at both lower (20°C) and higher (40°C) temperatures. nih.gov

Abiotic Degradation Mechanisms and Transformation Products

In addition to biodegradation, abiotic processes contribute to the transformation of Cefalexin in the environment. Photolytic degradation, involving the absorption of light energy, is a significant abiotic pathway.

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants like Cefalexin.

UV-C Irradiation: Direct photolysis using UV-C light (at 254 nm) has been shown to be an effective treatment. One study found that this process could degrade 81% of the initial Cefalexin molecule within 20 minutes. iwaponline.com The degradation leads to the formation of by-products, with one study detecting a metabolite with a mass-to-charge ratio (m/z) of 150 after 15 minutes of irradiation. iwaponline.com Importantly, the residual antimicrobial activity of the Cefalexin solution decreased as the irradiation time increased, indicating that the degradation products were less biologically active than the parent compound. iwaponline.com

Photo-Fenton Processes: The photo-Fenton process, which combines UV light with Fenton's reagent (hydrogen peroxide and iron ions), generates highly reactive hydroxyl radicals (•OH) that can rapidly oxidize organic compounds. nih.gov The homogeneous oxidation process (Fe²⁺/H₂O₂/UV-C) can reduce Cefalexin concentration by 80% and chemical oxygen demand (COD) by 88% within 30 minutes. researchgate.net The efficiency of this process is highly pH-dependent, with optimal Cefalexin removal occurring at a pH of 3. nih.gov Heterogeneous photo-Fenton processes, using solid catalysts, have also demonstrated high efficiency in degrading Cefalexin. researchgate.net

Comparison of Abiotic Degradation Methods for Cefalexin
MethodConditionsDegradation EfficiencyTime FrameReference
UV-C Irradiation (Direct Photolysis)254 nm81%20 min iwaponline.com
Photo-Fenton (Homogeneous)Fe²⁺/H₂O₂/UV-C, pH ~380%30 min nih.govresearchgate.net
Heterogeneous Photo-FentonZn-doped Fe₃O₄ catalyst, H₂O₂, visible light~90%180 min researchgate.net

Sonochemical Degradation in Aqueous Solutions

The sonochemical degradation of Cefalexin in aqueous solutions has been investigated as a promising advanced oxidation process (AOP) for its removal from water. researchgate.net Research indicates that the degradation of Cefalexin under ultrasound irradiation follows pseudo-first-order kinetics. nih.govsemanticscholar.org The efficiency of this process is highly dependent on key operational parameters, including ultrasound power and the pH of the medium. nih.govroyalsocietypublishing.org

Studies have identified an optimal ultrasound power of approximately 200 W for achieving the maximum degradation rate of Cefalexin. nih.govsemanticscholar.orgresearchgate.net The degradation rate increases with power up to this point, after which it tends to decrease rapidly. nih.govsemanticscholar.org The pH of the solution also plays a critical role. The degradation rate is enhanced when the pH increases from 4.5 to 6.5 and remains relatively stable in the pH range of 6.5 to 8.5. nih.govsemanticscholar.orgroyalsocietypublishing.org However, a further increase in pH to around 10.0 leads to a significant reduction in the degradation rate. nih.govsemanticscholar.org

Sonochemical treatment has been shown to be effective not only in decomposing the Cefalexin molecule but also in improving the biodegradability of the solution. royalsocietypublishing.org For instance, one study reported that the BOD5/COD ratio was raised from zero to 0.36 after ultrasound treatment, indicating that sonolysis transforms Cefalexin into more biodegradable intermediates. royalsocietypublishing.org After 150 minutes of sonication under optimal conditions, the Chemical Oxygen Demand (COD) was reduced by about 70%. nih.gov

Table 1: Optimal Conditions and Kinetics for Sonochemical Degradation of Cefalexin
ParameterOptimal Value/RangeReference
Ultrasound Power200 W nih.govsemanticscholar.orgresearchgate.net
pH6.5 - 8.5 nih.govsemanticscholar.orgroyalsocietypublishing.org
KineticsPseudo-first order nih.govsemanticscholar.orgroyalsocietypublishing.org
Kinetic Rate Constant (k)0.00895 min⁻¹ nih.gov
Ultrasound Frequency24 kHz researchgate.net

Identification of Abiotic Transformation Byproducts and their Characterization

The abiotic degradation of Cefalexin occurs through various pathways, including hydrolysis and photolysis, leading to the formation of multiple transformation byproducts. semanticscholar.orgnih.gov Cefalexin has demonstrated susceptibility to degradation under acidic, basic, and oxidative conditions. semanticscholar.orgresearchgate.net

Under acidic hydrolysis, two major degradation products have been isolated and characterized: 3-formyl-3,6-dihydro-6-phenyl-2.5(1H,4H)-pyrazinedione and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov Photolytic and oxidative stress conditions also generate a range of byproducts. researchgate.netresearchgate.net Advanced oxidation processes (AOPs) lead to the breakdown of the core Cefalexin structure, including the β-lactam and thiazolidine (B150603) rings. researchgate.net Common transformation pathways identified include hydroxylation, decarboxylation, demethylation, dealkylation, and the opening of the β-lactam ring. researchgate.netnih.gov

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has been a key analytical tool for identifying these transformation products. iwaponline.com Studies involving direct photolysis (UV irradiation) and photocatalysis have identified several byproducts based on their mass-to-charge ratio (m/z). researchgate.netiwaponline.comresearchgate.net

Table 2: Identified Abiotic Transformation Byproducts of Cefalexin
Byproduct Name / IdentifierFormation ConditionReference
3-formyl-3,6-dihydro-6-phenyl-2.5(1H,4H)-pyrazinedioneAcidic Hydrolysis nih.gov
3-hydroxy-4-methyl-2(5H)-thiophenoneAcidic Hydrolysis nih.gov
Byproduct (m/z = 150)UV Photolysis iwaponline.com
Impurity B (m/z = 214)Photodegradation researchgate.net
Decarboxylation Product (m/z = 304)Photodegradation researchgate.net
Fragment (m/z = 122.0371)Photocatalysis researchgate.net
Fragment (m/z = 116.0937)Photocatalysis researchgate.net
Fragment (m/z = 318.2241)Photocatalysis researchgate.net

Adsorption and Sorption Phenomena of Cefalexin in Environmental Matrices

Investigation of Adsorption onto Natural and Synthetic Adsorbents (e.g., microplastics, jackfruit peel)

The removal of Cefalexin from aqueous environments through adsorption onto various materials has been a subject of extensive research. Both natural, low-cost adsorbents and synthetic materials have been investigated for their efficacy.

An example of a natural adsorbent is acidic pretreated jackfruit peel (APJPA). acs.orgnih.gov Research has demonstrated its potential for Cefalexin removal, with one study reporting a maximum adsorption capacity of 384.62 mg/g. acs.orgnih.gov Characterization of the jackfruit peel adsorbent confirmed the presence of functional groups such as -C-O, C–H, C=C, and -COOH, which are involved in the adsorption process. acs.org

Synthetic materials, particularly microplastics, have also been studied as adsorbents for Cefalexin in aquatic systems. Polyethylene (B3416737) (PE) microplastics have been shown to adsorb Cefalexin, with Fourier-transform infrared spectroscopy (FTIR) analysis suggesting that the mechanism is likely governed by physical interactions. nih.gov The presence of Cefalexin can also influence the co-adsorption of other pollutants, such as the heavy metal cadmium, onto microplastic surfaces. nih.gov The ability of microplastics to adsorb and transport contaminants like Cefalexin is a growing environmental concern. nih.gov

Table 3: Adsorption Capacities of Various Adsorbents for Cefalexin
AdsorbentTypeMaximum Adsorption Capacity (mg/g)Reference
Acidic Pretreated Jackfruit Peel (APJPA)Natural384.62 acs.org
Walnut Shell Activated CarbonNatural (Modified)211.78 semanticscholar.org
Loofah Sponge Activated CarbonNatural (Modified)55.11 researchgate.net
Polypyrrole/Titanium Dioxide NanocompositeSynthetic198.4 unito.it
Polyethylene (PE) MicroplasticsSyntheticNot specified nih.gov

Mechanisms and Optimal Conditions for Sorption Processes

The efficiency and mechanisms of Cefalexin sorption are influenced by several factors, including the adsorbent's properties, solution pH, contact time, and initial contaminant concentration. researchgate.netacs.org

The pH of the solution is a critical parameter. For acidic pretreated jackfruit peel, the optimal pH for adsorption is 6.5, with the best performance observed in the pH range of 5 to 8. acs.orgnih.gov Similarly, an optimal pH of 6.5 was reported for adsorption onto activated carbon derived from walnut shells. semanticscholar.org In contrast, a polypyrrole/titanium dioxide nanocomposite showed the most effective adsorption at a more acidic pH of 3. unito.it The pH influences the surface charge of the adsorbent and the ionization state of the Cefalexin molecule, which often exists in a zwitterionic form in aqueous solutions. researchgate.net

Adsorption mechanisms can vary. For polyethylene microplastics, physical interactions such as non-bonded interactions and van der Waals forces are believed to be the dominant mechanisms. nih.gov For activated carbon derived from loofah sponge, the equilibrium data fit well with the Freundlich isotherm model, suggesting multilayer adsorption. researchgate.net Thermodynamic studies on a polypyrrole/titanium dioxide nanocomposite indicated that the adsorption process was spontaneous and endothermic. unito.it

Optimal contact time also varies depending on the adsorbent. Maximum removal using jackfruit peel was achieved after 35 minutes, while for a polypyrrole/titanium dioxide nanocomposite, the most effective adsorption occurred within 60 minutes. acs.orgunito.it

Environmental Transport and Removal from Wastewater Systems

Analysis of Cefalexin Occurrence and Fate in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are significant conduits for the entry of antibiotics like Cefalexin into the environment. A substantial fraction of antibiotics, estimated at 30–90%, are excreted in their active form and enter sewage systems. nih.gov Conventional WWTPs are not specifically designed to eliminate these micropollutants, resulting in their incomplete removal. semanticscholar.orgresearchgate.net Consequently, Cefalexin and other antibiotics are frequently detected in treated effluent and sewage sludge, which are then discharged into the environment. researchgate.net

Studies have detected various antibiotics in the wastewater of pharmaceutical manufactories, with concentrations in treated effluent ranging from 57.03 to 726.79 ng/L. While a reduction in concentration is observed between the influent and effluent of WWTPs, indicating some level of removal, it is often insufficient to prevent environmental contamination.

The primary removal routes for antibiotics within WWTPs include adsorption onto sludge, biodegradation, disinfection processes, and membrane separation. researchgate.net However, the efficiency of these processes for polar compounds like Cefalexin can be limited. Some research has explored enhanced biological removal; for example, the green alga Chlorella pyrenoidosa has been shown to efficiently remove Cefalexin, suggesting potential for bioremediation applications. nih.gov The persistence of Cefalexin in WWTP effluent poses a risk to receiving aquatic environments. nih.gov

Evaluation of Advanced Treatment Technologies for Cefalexin Removal

Conventional wastewater treatment plants are often not equipped to completely remove persistent pharmaceutical compounds like cefalexin, leading to their release into the aquatic environment. nih.gov Consequently, advanced treatment technologies, such as advanced oxidation processes (AOPs) and nanofiltration, have been investigated for their efficacy in eliminating cefalexin from water and wastewater.

Advanced Oxidation Processes (AOPs)

AOPs are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Several AOPs have shown promise in degrading cefalexin.

UV/H₂O₂ Treatment: The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is an effective method for cefalexin degradation. One study demonstrated that a UV/H₂O₂ process achieved an 83.2% degradation of cefalexin within 60 minutes. deswater.comresearchgate.net In a more extended treatment period of 240 minutes, the removal rate of cefalexin reached as high as 97%. deswater.com Direct UVC photolysis alone can also contribute significantly to cefalexin removal, with one study reporting over 50% removal in the first hour of irradiation. deswater.com

Fenton and Photo-Fenton Processes: The Fenton process, which involves the use of hydrogen peroxide in the presence of ferrous ions (Fe²⁺) as a catalyst, is another effective AOP for cefalexin removal. Optimal conditions for the Fenton process have been identified as a pH of 3 and a H₂O₂ concentration of 3 mM, which resulted in 100% removal of an initial 10 mg/L cefalexin concentration within 60 minutes. nih.gov

Wet Oxidation: Wet oxidation is a high-pressure and high-temperature process that can effectively treat sludge containing cefalexin. Research has shown that at 260 °C for 60 minutes with an initial oxygen pressure of 1.0 MPa, wet oxidation can achieve a 91.3% removal of volatile suspended solids (VSS) and a 64.1% removal of chemical oxygen demand (COD), with complete elimination of cefalexin.

Other AOPs: The electro-Fenton process has also been reported to be highly efficient, with one study achieving a 99.12% removal of cefalexin under optimized conditions. researchgate.net Ozonation is another AOP that has been shown to be effective in removing antibiotics, including cephalosporins. researchgate.net

Interactive Data Table: Cefalexin Removal by Advanced Oxidation Processes
Treatment TechnologyInitial Cefalexin Concentration (mg/L)Key ParametersTreatment Time (min)Removal Efficiency (%)Source(s)
UV/H₂O₂Not SpecifiedNot Specified6083.2 deswater.comresearchgate.net
UV/H₂O₂Not SpecifiedNot Specified24097 deswater.com
UVC PhotolysisNot SpecifiedNot Specified60>50 deswater.com
Fenton Process10pH 3, H₂O₂ 3 mM60100 nih.gov
Electro-FentonNot SpecifiedpH 2.99, Current 3.93 A35.399.12 researchgate.net
Wet OxidationSludge260 °C, 1.0 MPa O₂60100

Nanofiltration

Nanofiltration is a membrane filtration-based method that uses nanometer-sized pores to separate different fluids or ions. It has emerged as a promising technology for the removal of pharmaceuticals from wastewater.

Studies have demonstrated the high efficiency of nanofiltration membranes in rejecting cefalexin. For instance, a FilmTec Spiral NF4040 membrane showed a rejection rate of over 98% for cefalexin under optimal operating conditions of 8-10 bar pressure, a flow rate of 40 L/min, and a temperature of 35°C. researchgate.net Another study utilizing a Desal 5 DK nanofiltration membrane, which has a molecular weight cut-off of 150-300 Da, also suggested effective retention of bacteria and, by extension, molecules of similar size. nih.gov The primary mechanisms for removal in nanofiltration are size exclusion and electrostatic interactions between the membrane surface and the solute molecules. researchgate.netnih.gov

Interactive Data Table: Cefalexin Removal by Nanofiltration
Membrane TypeOperating Pressure (bar)Flow Rate (L/min)Temperature (°C)Cefalexin Rejection (%)Source(s)
FilmTec Spiral NF40408-104035>98 researchgate.net

The degradation pathways of cefalexin in these advanced treatment processes have also been a subject of investigation. In biodegradation processes, metabolites such as 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine have been identified. nih.govroyalsocietypublishing.org Similarly, studies on the degradation of other β-lactam antibiotics have identified 2-hydroxy-3-phenyl pyrazine as a major product under high-temperature conditions. nih.gov

Ecological Risk Assessment Methodologies for Cefalexin and its Metabolites

The presence of cefalexin and its metabolites in the aquatic environment raises concerns about their potential ecological impact. Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on living organisms.

A common approach in ERA for chemicals is the calculation of a risk quotient (RQ). The RQ is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.govmdpi.com

Predicted Environmental Concentration (PEC): The PEC is an estimation of the concentration of a substance in the environment, calculated based on factors such as consumption data, excretion rates, and removal efficiency in wastewater treatment plants. nih.govmdpi.cominterreg-sudoe.eu For example, cefalexin concentrations have been reported to reach up to 5600 ng/L in the influent of wastewater treatment plants. nih.gov

Predicted No-Effect Concentration (PNEC): The PNEC is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. It is typically derived from ecotoxicological data (e.g., EC₅₀, LC₅₀, NOEC) by applying an assessment factor (AF) to account for uncertainties. researchgate.net

Ecotoxicity of Cefalexin

To determine the PNEC, toxicity data for various aquatic organisms from different trophic levels are required.

Fish: The acute toxicity of cefalexin to the juvenile fish species Pomatoschistus microps has been evaluated. A 96-hour median effective concentration (EC₅₀) of 8.4 mg/L was determined at 20°C, with the EC₅₀ decreasing to 3.8 mg/L at 25°C, indicating increased toxicity at higher temperatures.

Crustaceans: For the freshwater crustacean Daphnia magna, the 48-hour EC₅₀ for immobilization has been reported to be greater than 80 mg/L in some studies. researchgate.net

Algae: While specific EC₅₀ values for cefalexin on algae like Pseudokirchneriella subcapitata are not readily available in the provided search results, it is known that cell wall synthesis inhibitors, a class to which cefalexin belongs, generally show relatively low toxic effects to algae compared to other types of antibiotics. nih.govresearchgate.net

Interactive Data Table: Ecotoxicity of Cefalexin
OrganismSpeciesEndpointDurationValue (mg/L)Source(s)
FishPomatoschistus microps (juvenile)EC₅₀96 hours8.4 (at 20°C)
FishPomatoschistus microps (juvenile)EC₅₀96 hours3.8 (at 25°C)
CrustaceanDaphnia magnaEC₅₀ (immobilization)48 hours>80 researchgate.net

Risk Characterization

Once PEC and PNEC values are established, the risk quotient can be calculated. An RQ value greater than 1 indicates a potential risk to the environment, suggesting that the environmental concentration of the substance may be high enough to cause adverse effects on aquatic organisms.

The ecological risk of cefalexin's metabolites and degradation products is an area that requires further investigation. While some degradation pathways have been proposed, the toxicity of the resulting compounds is not well-documented. nih.govroyalsocietypublishing.orgiwaponline.com It is important to consider that transformation products of antibiotics can sometimes be more toxic than the parent compound.

Computational and in Silico Studies of Cefalexin

Molecular Docking and Dynamics Simulations for Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as Cefalexin, and its biological targets. These methods are crucial for understanding the drug's mechanism of action and resistance.

Molecular docking studies have been instrumental in predicting the binding affinities of Cefalexin and its derivatives to its primary targets, the Penicillin-Binding Proteins (PBPs), and to β-lactamase enzymes, which are responsible for bacterial resistance.

An in silico study investigating amino acid-cephalexin conjugates predicted their binding affinities to various PBPs and β-lactamases. The docking scores, representing the binding energy in kcal/mol, were calculated to estimate their potential antimicrobial activity and stability against hydrolysis. This research suggested that conjugating amino acids to Cefalexin could sterically hinder the approach of β-lactamases, thus protecting the β-lactam ring. alfarabiuc.edu.iq Several of the newly designed conjugates showed promising high binding affinities for PBPs. For instance, L-Phe-Cephalexin, L-Arg-Cephalexin, and L-Tyr-Cephalexin were identified as having the best binding affinity scores on PBPs. alfarabiuc.edu.iq

The following interactive table presents the docking scores of Cefalexin and several of its amino acid conjugates against different PBP and D-alanyl-D-alanine carboxypeptidase targets. Lower docking scores indicate stronger predicted binding affinity.

Data sourced from an in silico molecular docking study on amino acid-cephalexin conjugates.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations provide a detailed understanding of enzymatic reaction mechanisms by treating the reactive center with high-accuracy quantum mechanics and the surrounding protein environment with classical molecular mechanics.

A significant QM/MM study investigated the acylation pathways of Cefalexin and ampicillin hydrolysis by the Toho-1 (CTX-M-44) β-lactamase. nih.gov The study revealed that the catalytic pathways are substrate-dependent. For ampicillin, the acylation mechanism involving Glu166 as the general base is viable. However, for Cefalexin, this pathway is associated with a prohibitively high energy barrier of 26.5 kcal/mol. This resistance is attributed to the Cefalexin cephem scaffold.

The calculations demonstrated that for Cefalexin, an alternative pathway where Lys73 mediates the deprotonation of the catalytic Ser70 is energetically favorable, with a much lower barrier of 13.7 kcal/mol. Cefalexin has a C3' methyl group which is a poor leaving group, making the protonation of the cephem amine inevitable during the reaction. This detailed mechanistic insight helps to explain the observed differences in hydrolysis rates between penicillins and cephalosporins like Cefalexin.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the stability of ligand-protein complexes.

In a study investigating the potential of cephalosporins as inhibitors for GSK3β, a protein kinase implicated in several diseases, 100-nanosecond MD simulations were performed on Cefalexin docked into the enzyme's active site. The stability of the protein-ligand complex was assessed by calculating the root-mean-square deviation (RMSD) of the protein's alpha-carbons and the ligand itself. The RMSD of the protein Cα atoms fluctuated between 1.5 and 2.0 Å, indicating the stability of the protein structure throughout the simulation. The RMSD for the Cefalexin pose, fitted on the protein, was also monitored to ensure the stability of its binding mode. Such simulations are crucial for confirming that a docked pose is stable and represents a favorable binding state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cefalexin Analogues and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

A QSAR model was developed for a series of cephalosporin (B10832234) derivatives, including Cefalexin, to understand the structural requirements for inhibiting transpeptidase, a key PBP. researchgate.net The model was built using Multiple Linear Regression (MLR) and validated statistically. The developed QSAR equation revealed that the inhibitory activity was correlated with three main descriptors: the eccentric connectivity index (ECI), fragment complexity (FC), and topological polar surface area (TPSA). researchgate.net

The model showed high predictive efficiency, with a fraction of variance (r²) of 0.9014 and a cross-validation test (q²) of 0.9013. researchgate.netwhitesscience.com The analysis indicated that higher values of ECI and TPSA at specific substituent positions (R1 and R2) enhance the transpeptidase inhibitory action. researchgate.net Conversely, a negative coefficient for fragment complexity suggested that increased complexity at these positions decreases the activity. researchgate.net Such models are valuable for guiding the design of new, more potent cephalosporin analogues.

The following table summarizes the statistical results of the QSAR model validation.

Data from a QSAR modeling study of cephalosporin derivatives against transpeptidase. whitesscience.com

Density Functional Theory (DFT) for Molecular Structure Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to optimize molecular geometries, calculate electronic properties, and predict chemical reactivity.

DFT simulations have been employed to study Cefalexin in various contexts. In one study, DFT was used to evaluate the potential of a graphene oxide-based poly(ethylene glycol) (GO/PEG) nanocomposite as a drug delivery system for Cefalexin. nih.govacs.org The geometry of the Cefalexin molecule was optimized using the B3LYP exchange-correlation functional. nih.govacs.org The study calculated the adsorption energy of Cefalexin on the nanocomposite, finding it to be -36.17 kcal/mol in a gaseous environment and -26.38 kcal/mol in a moist environment, indicating a strong and favorable interaction. nih.govacs.org

Furthermore, DFT is used to calculate quantum chemical descriptors that predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO-LUMO energy gap (ΔE) relates to the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity. acs.org

Another study used DFT to investigate the kinetics and mechanism of Cefalexin degradation by hydroxyl radicals in aqueous media. researchgate.net The calculations helped to predict the most likely reaction pathways, concluding that the hydroxyl radical preferentially attacks the β-lactam ring. researchgate.net The total rate constant was calculated to be 7.05 × 10⁹ M⁻¹ s⁻¹, which was in good agreement with experimental values. researchgate.net

The table below shows key energetic properties of Cefalexin and a GO/PEG nanocomposite calculated using DFT.

Data sourced from a DFT interaction study of a Cefalexin with a GO/PEG nanocomposite. acs.org

Computational Analysis of Cefalexin Crystallinity and Amorphous Solid Formation

The solid-state properties of a pharmaceutical compound, such as its crystallinity, profoundly influence its stability, solubility, and bioavailability. Computational methods are used to analyze and predict these properties.

The crystal structure of Cefalexin monohydrate was solved and refined using synchrotron X-ray powder diffraction data and its structure was optimized using DFT techniques. It crystallizes in the C2 space group with twelve molecules in the unit cell. The structure is characterized by alternating layers of hydrogen-bonded molecules and van der Waals interactions. DFT optimization provided coordinates that were in good agreement with the experimentally refined structure, validating the computational model.

The formation of amorphous solids is also a critical area of study. The crystallinity of Cefalexin has been evaluated using near-infrared (NIR) spectroscopy combined with chemoinformetric analysis, such as principal component regression (PCR). One study investigated the molecular interactions during the formation of amorphous Cefalexin by grinding. The NIR spectra showed significant changes, particularly in the peaks associated with the NH₂ group, upon transformation from crystalline to amorphous form. This suggested that grinding disrupts the intermolecular hydrogen bonds between the amino and carboxyl groups, leading to the amorphous state.

Inclusion Complex Studies using Molecular Simulation Methods (e.g., Cefalexin/β-Cyclodextrin)

The formation and structural characteristics of the inclusion complex between the antibiotic Cefalexin and β-Cyclodextrin have been investigated using molecular simulation techniques. These computational methods, such as molecular docking and molecular mechanics, offer a detailed view of the host-guest interactions at the atomic level, providing insights into the stability and geometry of the complex.

Molecular docking studies have consistently shown that the formation of the Cefalexin/β-Cyclodextrin complex is a favorable and spontaneous process. nih.gov This is evidenced by the calculation of negative binding energies, which signify a thermodynamically stable association. The simulations reveal that the aromatic ring of the Cefalexin molecule preferentially inserts into the hydrophobic inner cavity of the β-Cyclodextrin. nih.gov This orientation is primarily driven by hydrophobic interactions, where the nonpolar phenyl group of Cefalexin is shielded from the aqueous environment by the apolar interior of the cyclodextrin.

Further analysis using molecular mechanics has been performed to determine the parameters of inclusion depth and the mode of entry of Cefalexin's aromatic ring into the β-Cyclodextrin cavity from different orientations. nih.gov While specific thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes derived directly from molecular dynamics simulations for this specific complex are not widely reported, the negative binding energies from docking studies strongly suggest an energetically favorable interaction. For comparative purposes, molecular docking of Cefalexin with bovine serum albumin has shown a binding energy of -6.93 kcal/mol, indicating a strong and spontaneous binding.

Table 1: Computational Details of Cefalexin/β-Cyclodextrin Inclusion Complex Studies

Computational Method Key Findings
Molecular Docking Indicates a favorable and spontaneous complex formation. The aromatic ring of Cefalexin is shown to enter the β-Cyclodextrin cavity. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Theoretical Frameworks

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are essential computational tools for characterizing the dose-concentration-effect relationship of antimicrobial agents like Cefalexin. These theoretical frameworks allow for the optimization of dosing regimens to enhance therapeutic success and mitigate the emergence of bacterial resistance.

Population pharmacokinetic analyses of Cefalexin in adult populations typically utilize a one-compartment model with first-order absorption and elimination to describe its disposition. A significant covariate that consistently influences the clearance of Cefalexin is creatinine clearance, underscoring the pivotal role of renal function in its excretion.

Monte Carlo simulations are a key component of theoretical PK/PD studies, used to predict the probability of target attainment (PTA) for various dosing schedules against different pathogens. The PTA represents the likelihood that a specific PK/PD index, most commonly the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC), is achieved.

For instance, a study using Monte Carlo simulation to evaluate the effectiveness of oral Cefalexin against common urinary tract pathogens found that for Klebsiella pneumoniae, 73% of the isolates achieved a PTA of greater than 90%. researchgate.net This suggests that standard dosing regimens of Cefalexin are likely to be effective for a substantial proportion of these infections. Similarly, population PK modeling in infants, also employing a one-compartment model, has utilized Monte Carlo simulations to assess and propose appropriate dosing regimens for this specific patient group. nih.gov

Table 2: Representative Pharmacokinetic Parameters of Cefalexin in Healthy Adults

Parameter Symbol Mean Value (± SD) or Range
Maximum Plasma Concentration Cmax 17.3 - 19.0 µg/mL ju.edu.jo
Time to Maximum Plasma Concentration Tmax Approximately 1 hour ju.edu.jo
Area Under the Curve (0 to infinity) AUC 32.5 - 35.0 µg·h/mL ju.edu.jo
Elimination Half-life Approximately 1 hour ju.edu.jo
Volume of Distribution Vd 0.23 L/kg nih.gov
Plasma Protein Binding - Approximately 15% nih.gov

Table 3: PK/PD Modeling and Simulation Findings for Cefalexin

Simulation Type PK/PD Index Pathogen(s) Key Finding(s)
Monte Carlo Simulation %fT>MIC Klebsiella pneumoniae For 73% of isolates, the probability of target attainment (PTA) was greater than 90%. researchgate.net

Future Research Directions and Emerging Areas in Cefalexin Science

Development of Novel Biocatalytic Systems for Enhanced Cefalexin Synthesis

The chemical synthesis of Cefalexin has traditionally involved complex processes with significant environmental footprints. researchgate.net Biocatalysis, leveraging the specificity and efficiency of enzymes, presents a greener and more sustainable alternative. Future research in this area is centered on the development of novel biocatalytic systems to enhance the efficiency and yield of Cefalexin synthesis.

A primary focus is the use of penicillin G acylase (PGA), a key enzyme in the production of β-lactam antibiotics. nih.gov Research is ongoing to improve the performance of immobilized PGA for industrial applications. frontiersin.org One promising approach involves the use of a suspension aqueous solution system, where the reactant 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and the product Cefalexin are present as solid particles. nih.gov This method has demonstrated a high conversion ratio of 7-ADCA and significant productivity, showing great potential for industrial-scale production. nih.gov

Further advancements are being explored through the development of cross-linked enzyme aggregates (CLEAs), which offer high volumetric productivity and stability. researchgate.net The kinetically controlled synthesis of Cefalexin in non-aqueous media, such as ethylene (B1197577) glycol, is another area of investigation, with studies showing the potential for high yields at substantial substrate concentrations. researchgate.net Additionally, the use of aqueous two-phase systems (ATPSs) for the enzymatic synthesis of Cefalexin is being explored to overcome limitations such as low substrate solubility and product hydrolysis. researchgate.net

Table 1: Comparison of Biocatalytic Systems for Cefalexin Synthesis

Biocatalytic System Key Features Potential Advantages
Immobilized Penicillin G Acylase (IPGA) in Suspension Reactants and products are solid particles. High conversion ratio and productivity. nih.gov
Cross-Linked Enzyme Aggregates (CLEAs) Carrier-free immobilization. High volumetric and specific productivity. researchgate.net
Aqueous Two-Phase Systems (ATPSs) Two aqueous phases for reaction and extraction. Overcomes low solubility and product hydrolysis. researchgate.net
α-amino acid ester hydrolase in low water activity medium Use of water activity depressing agents. Markedly improved synthetic activity and conversion yield. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Cefalexin Analysis in Complex Matrices

The ability to perform real-time analysis of Cefalexin in complex matrices, such as production broths, wastewater, and biological fluids, is crucial for process optimization, environmental monitoring, and understanding its fate. Future research is focused on developing and applying advanced spectroscopic and imaging techniques to achieve this. While specific studies on Cefalexin are emerging, the broader field of antibiotic analysis provides a roadmap for future applications.

Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are already being used for the reliable detection of cephalosporins in wastewater. nih.gov However, there is a need for more rapid and non-destructive methods. Spectroscopic techniques such as Raman and near-infrared (NIR) spectroscopy, coupled with chemometrics, hold promise for real-time monitoring of Cefalexin concentrations during fermentation and synthesis processes.

Hyperspectral imaging is another emerging area that could be applied to visualize the spatial distribution of Cefalexin in solid samples or biofilms. This could provide valuable insights into its interaction with microbial communities and its distribution in environmental samples. The development of novel sensors and probes specific for Cefalexin will also be critical for real-time, in-situ measurements.

Targeted Strategies for Mitigating Cefalexin Resistance through Rational Design

Bacterial resistance to β-lactam antibiotics like Cefalexin is a major global health threat. nih.gov The primary mechanisms of resistance include the bacterial production of β-lactamase enzymes that inactivate the antibiotic, and alterations in penicillin-binding proteins (PBPs), the molecular targets of Cefalexin. nih.govnih.govpatsnap.com Future research is focused on developing targeted strategies to mitigate this resistance through rational drug design.

One key strategy is the development of potent β-lactamase inhibitors that can be co-administered with Cefalexin to protect it from degradation. Rational design, aided by computational modeling and structural biology, can be used to create inhibitors that specifically target the β-lactamases prevalent in Cefalexin-resistant strains.

Another approach involves the design of novel Cefalexin analogs that have a reduced affinity for bacterial efflux pumps, which can actively transport the antibiotic out of the bacterial cell. nih.gov Furthermore, understanding the specific mutations in PBPs that lead to reduced Cefalexin binding can guide the design of new cephalosporins that can overcome this resistance mechanism. nih.gov

Comprehensive Environmental Impact Assessments of Cefalexin and its Transformation Products

The widespread use of Cefalexin has led to its detection in various environmental compartments, including wastewater, surface water, and even drinking water. researchgate.netijsrp.org This raises concerns about its potential ecotoxicological effects and the contribution to the spread of antibiotic resistance. nih.gov Future research needs to focus on comprehensive environmental impact assessments of Cefalexin and its transformation products.

Studies have shown that a significant portion of consumed Cefalexin is excreted in its unchanged form, leading to its presence in aquatic environments. iwaponline.com The long-term effects of Cefalexin on microbial community structure and function in wastewater treatment systems are an area of active investigation. nih.gov

The degradation of Cefalexin in the environment can lead to the formation of various transformation products. researchgate.net It is crucial to identify these products and assess their potential toxicity and antimicrobial activity. iwaponline.com For instance, phototransformation of cephalosporins in the aquatic environment can create products with higher toxicity. nih.gov Comprehensive assessments should consider the entire life cycle of Cefalexin, from production and consumption to its ultimate fate and effects in the environment.

Table 2: Environmental Fate and Impact of Cefalexin

Environmental Aspect Research Findings and Future Directions
Occurrence Detected in wastewater, surface water, and drinking water. researchgate.net Future research should focus on global monitoring and modeling of its distribution.
Ecotoxicity Can pose a threat to aquatic organisms. nih.gov Further studies are needed to determine the long-term ecological consequences.
Transformation Products Degradation can lead to various by-products. researchgate.net Identification and toxicological evaluation of these products are critical.
Antimicrobial Resistance Contributes to the spread of antibiotic resistance in the environment. nih.gov Research should investigate the mechanisms and extent of this contribution.

Exploration of Non-Antimicrobial Biological Activities and Interactions (Non-Clinical)

While Cefalexin is primarily known for its antibacterial properties, there is a nascent area of research exploring its potential non-antimicrobial biological activities and interactions. These non-clinical investigations could reveal novel applications or provide a deeper understanding of its off-target effects.

For example, studies on other β-lactam antibiotics have suggested potential interactions with mammalian proteins, although this is a largely unexplored area for Cefalexin. Future research could investigate the binding of Cefalexin to various receptors, enzymes, and other macromolecules to identify any unforeseen biological effects. Such studies could employ techniques like molecular docking and in vitro assays to screen for potential interactions. While clinical side effects like increased serum alanine aminotransferase and aspartate aminotransferase have been reported, the underlying non-antimicrobial mechanisms are not fully understood. nih.gov

Integration of Artificial Intelligence and Machine Learning in Cefalexin Research (e.g., adsorption prediction models)

A significant application of ML in environmental science is the prediction of antibiotic adsorption in soil and other environmental matrices. nih.gov For example, machine learning models have been developed to predict the soil sorption behavior of various classes of antibiotics. nih.gov Similar models could be developed specifically for Cefalexin to better understand its environmental transport and fate. nih.govacs.org This would have significant implications for assessing the risk of antibiotic contamination and resistance. nih.gov Furthermore, AI can be utilized to optimize the biocatalytic synthesis of Cefalexin by predicting optimal reaction conditions and enzyme performance.

Table 3: Applications of AI and Machine Learning in Cefalexin Research

Application Area Specific Use of AI/ML Potential Impact
Antibiotic Resistance Predicting resistance patterns; designing novel inhibitors. nih.govmdpi.com Accelerating the development of strategies to combat resistance.
Drug Discovery Identifying new antibiotic candidates with improved properties. asm.org Expanding the arsenal of effective antibiotics.
Environmental Fate Predicting adsorption of Cefalexin in soil and water. nih.govnih.gov Enhancing environmental risk assessment and management.
Biocatalysis Optimizing reaction conditions for enzymatic synthesis. Improving the efficiency and sustainability of Cefalexin production.

Q & A

Q. What protocols ensure reproducibility in Cefalexin animal studies?

  • Methodological Answer : Adopt ARRIVE guidelines for preclinical trials. Report strain-specific pathogenicity, animal sex/age, and housing conditions. Share raw data (e.g., MICs, PK curves) in supplementary materials. Use open-source tools like OpenTrialsFDA for data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.